7-Hydroxypestalotin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-[(1S)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8?,9-,11-/m0/s1 |
InChI Key |
YLHOHANRUSKHKO-PCFYAGROSA-N |
Isomeric SMILES |
CCCC([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O |
Canonical SMILES |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 7-Hydroxypestalotin from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 7-hydroxypestalotin (B7765573), a polyketide natural product, from endophytic fungi. Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites. The genus Pestalotiopsis has gained significant attention for its ability to produce a diverse array of natural products with potential therapeutic applications.
Discovery from Pestalotiopsis microspora
(6S,7S,8R)-hydroxypestalotin was successfully isolated from the liquid culture of Pestalotiopsis microspora HF 12440, an endophytic fungus obtained from the stem of Artocarpus heterophyllus (jackfruit). This discovery highlights the potential of exploring endophytic fungi from diverse plant hosts for novel chemical entities. The crude extract from the fermentation of this fungus demonstrated cytotoxic activity, prompting further investigation into its chemical constituents.
Experimental Protocols
This section details the methodologies for the isolation of the host fungus and the subsequent extraction and purification of its secondary metabolites, including this compound.
Fungal Isolation and Identification
-
Host Plant Collection : Stem tissues of Artocarpus heterophyllus were collected for the isolation of endophytic fungi.
-
Surface Sterilization : To eliminate epiphytic microorganisms, the collected stem samples were surface-sterilized. A common procedure involves sequential washing with 70% ethanol (B145695) for one minute, followed by 3.5% sodium hypochlorite (B82951) (NaClO) for 30 seconds.
-
Inoculation and Culture : The sterilized stem pieces were then placed on Potato Dextrose Agar (PDA) medium and incubated. Fungal hyphae growing out from the plant tissue were sub-cultured onto fresh PDA plates to obtain pure isolates.
-
Molecular Identification : The isolated fungus (labeled BTG-1 in the source study) was identified as Pestalotiopsis microspora through analysis of the Internal Transcribed Spacer (ITS) region of its ribosomal DNA.
Fermentation for Secondary Metabolite Production
-
Culture Medium : The pure fungal isolate was cultivated in Potato Dextrose Broth (PDB), a standard medium for fungal growth and secondary metabolite production.
-
Incubation : The fungus was incubated at 27°C for a period of two weeks to allow for sufficient growth and production of the target compounds.
Extraction of Bioactive Compounds
-
Separation of Mycelia and Filtrate : After the incubation period, the fungal mycelia and the culture filtrate were separated using a Buchner funnel.
-
Solvent Extraction : The culture filtrate (10 L in the cited study) was subjected to liquid-liquid extraction with ethyl acetate (B1210297) (EtOAc) three times. Ethyl acetate is a moderately polar solvent effective at extracting a wide range of secondary metabolites.
-
Crude Extract : The ethyl acetate fractions were combined and concentrated under reduced pressure to yield a crude extract (2.2 g from 10 L of culture).
Isolation and Purification of this compound
The isolation of this compound from the crude extract involves a multi-step chromatographic process.
-
Initial Fractionation by Vacuum Liquid Chromatography (VLC) : The crude ethyl acetate extract was first fractionated using vacuum liquid chromatography (VLC). VLC is a preparative chromatographic technique that uses a vacuum to accelerate the flow of the mobile phase through the stationary phase, allowing for a rapid separation of the crude extract into several fractions of varying polarity.
-
Stationary Phase : Silica (B1680970) gel is the most commonly used stationary phase for VLC.
-
Mobile Phase : A step gradient of solvents with increasing polarity is employed. In the reference study, a gradient system of dichloromethane, dichloromethane-acetone, acetone, and methanol (B129727) was used to yield six primary fractions (FA-FF).
-
-
Further Purification by Column Chromatography : While the specific fraction containing this compound and its subsequent purification steps are not explicitly detailed in the primary literature, a general approach would involve further column chromatography on the VLC fractions.
-
Fraction Selection : Each fraction from the VLC would be analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
-
Column Chromatography : The selected fraction(s) would be subjected to further separation using silica gel column chromatography with a more refined gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to isolate the pure compound. Fractions are collected and monitored by TLC to determine the purity of the isolated compound.
-
Data Presentation
Spectroscopic Data
The structure of this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 1: Mass Spectrometry Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Precursor Type | [M+H]⁺ |
| Precursor m/z | 231.1227 |
| Precursor Type | [M+Na]⁺ |
| Precursor m/z | 253.1046 |
| Precursor Type | [M+NH₄]⁺ |
| Precursor m/z | 248.1492 |
Note: Detailed ¹H and ¹³C NMR data for this compound are not available in a tabulated format in the reviewed literature but would be essential for complete structural confirmation.
Biological Activity
While the specific biological activity of purified this compound from this study was not reported, the crude extract and other isolated compounds showed cytotoxic effects.
Table 2: Cytotoxic Activity of Compounds Isolated from Pestalotiopsis microspora HF 12440 [2]
| Compound/Extract | Cell Line | IC₅₀ (µg/mL) |
| Crude Extract | Murine Leukemia P388 | 18.97 |
| (6S,7S,8R)-hydroxypestalotin | Murine Leukemia P388 | 3.34 |
| (+)-pinoresinol | Murine Leukemia P388 | 3.62 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from the endophytic fungus Pestalotiopsis microspora.
Caption: Workflow for the isolation of this compound.
Bioactivity Screening
Given the cytotoxic potential of related compounds, a logical next step for a newly isolated natural product like this compound is to enter a bioactivity screening cascade. The following diagram outlines a general workflow for this process.
Caption: General workflow for bioactivity screening.
Conclusion
The endophytic fungus Pestalotiopsis microspora represents a valuable source for the natural product this compound. The methodologies outlined in this guide, derived from published literature, provide a framework for the isolation and characterization of this and other potentially bioactive compounds from endophytic sources. Further research is warranted to fully elucidate the biological activities and potential therapeutic applications of this compound, including its mechanism of action and potential effects on cellular signaling pathways.
References
7-Hydroxypestalotin from Pestalotiopsis Species: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Natural Sources, Isolation, and Biosynthesis of a Bioactive Fungal Metabolite
This technical guide provides a comprehensive overview of 7-Hydroxypestalotin, a polyketide metabolite produced by fungi of the genus Pestalotiopsis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural sourcing, isolation, and characterization of this bioactive compound. The information presented herein is compiled from peer-reviewed scientific literature and aims to be a practical resource for laboratory work and further investigation.
Natural Sources and Quantitative Data
The primary documented natural source of this compound is the endophytic fungus Pestalotiopsis microspora. Specifically, the strain designated as HF 12440, isolated from the stem of the plant Artocarpus heterophyllus (jackfruit), has been shown to produce the stereoisomer (6S,7S,8R)-hydroxypestalotin.[1][2][3] While other species of Pestalotiopsis are known to produce a diverse array of secondary metabolites, current literature predominantly points to P. microspora as the producer of this hydroxylated pestalotin (B22945) derivative.[4]
The following table summarizes the quantitative data available for the production of this compound from Pestalotiopsis microspora.
| Fungal Strain | Host Plant | Culture Volume (L) | Yield of (6S,7S,8R)-hydroxypestalotin (mg) | Reference |
| Pestalotiopsis microspora HF 12440 | Artocarpus heterophyllus | 10 | 13 | Riga et al., 2019[1] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation and characterization of this compound from Pestalotiopsis microspora.
Fungal Culture and Fermentation
The production of this compound is achieved through the submerged fermentation of Pestalotiopsis microspora.
Materials:
-
Pure culture of Pestalotiopsis microspora HF 12440
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB) medium
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Activation of Fungal Strain: Aseptically transfer a small piece of the mycelium of P. microspora HF 12440 from a stock culture onto a fresh PDA plate. Incubate at 28°C for 5-7 days until sufficient fungal growth is observed.
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium with several small agar plugs (approximately 1 cm²) of the actively growing fungus from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.
-
Large-Scale Fermentation: Aseptically transfer the seed culture to a larger fermentation vessel containing the desired volume of sterile PDB medium (e.g., 10 L). Maintain the fermentation at 28°C with continuous agitation (150 rpm) for 14-21 days.
Extraction and Isolation of this compound
Following fermentation, the fungal biomass and culture broth are separated to extract the secondary metabolites.
Materials:
-
Fermentation culture
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Extraction: Separate the fungal mycelium from the culture broth by filtration. The filtrate is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate three times. The organic layers are combined.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Purification: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (identified by its Rf value and visualization under UV light or with a staining reagent) are pooled and further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.
Characterization of this compound
The purified compound is characterized to confirm its identity and structure.
Methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to confirm the connectivity of atoms.
-
Optical Rotation: To determine the stereochemistry of the molecule.
Biosynthesis and Visualization
This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is catalyzed by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). While the specific gene cluster responsible for pestalotin and this compound biosynthesis in Pestalotiopsis has not been definitively identified, a plausible pathway can be proposed based on the known mechanisms of fungal PKSs.
The core structure of pestalotin is likely assembled by a PKS from an acetyl-CoA starter unit and several malonyl-CoA extender units. Subsequent modifications, such as cyclization, reduction, and dehydration, are carried out by different domains within the PKS. The final hydroxylation step to produce this compound is likely catalyzed by a cytochrome P450 monooxygenase, an enzyme commonly involved in the late-stage modification of fungal secondary metabolites.
Below are diagrams illustrating the experimental workflow for isolating this compound and a proposed biosynthetic pathway.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed biosynthetic pathway for this compound in Pestalotiopsis.
References
Unraveling the Fungal Forge: A Technical Guide to the Biosynthesis of 7-Hydroxypestalotin
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of 7-Hydroxypestalotin, a polyketide produced by fungi with potential therapeutic applications. This guide details the putative enzymatic pathway, presents available quantitative data, outlines key experimental protocols, and provides novel visualizations of the biosynthetic process.
This compound belongs to the family of pestalotin (B22945) analogs, a group of secondary metabolites primarily isolated from fungi of the genus Pestalotiopsis. Understanding the intricate molecular machinery that fungi employ to construct this molecule is pivotal for harnessing its potential through metabolic engineering and synthetic biology approaches.
The Core Biosynthetic Pathway: A Two-Step Assembly
The biosynthesis of this compound is hypothesized to be a two-stage process, beginning with the formation of the pestalotin backbone, followed by a specific hydroxylation event.
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Polyketide Backbone Synthesis: The initial step involves the creation of the core pestalotin structure. This is believed to be carried out by a Type I iterative Polyketide Synthase (PKS). These large, multi-domain enzymes utilize acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble the polyketide chain through a series of condensation reactions. While the specific PKS responsible for pestalotin biosynthesis has not been definitively identified, genomic studies of Pestalotiopsis microspora, a known producer of this compound, have revealed the presence of 86 secondary metabolite gene clusters, including 31 PKS genes. Research on a related compound, pestalotiollide B, in the same fungus has demonstrated that the deletion of a specific PKS gene, pks8, significantly reduces its production, suggesting a potential starting point for identifying the pestalotin PKS.
-
Regioselective Hydroxylation: The final step in the formation of this compound is the introduction of a hydroxyl group at the C-7 position of the pestalotin scaffold. This highly specific reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known in fungal secondary metabolism for their role in tailoring core scaffolds to produce a diverse array of natural products. The gene encoding this hydroxylase is anticipated to be located within the same biosynthetic gene cluster as the PKS responsible for the pestalotin backbone.
Quantitative Insights into Production
Currently, there is limited publicly available quantitative data specifically detailing the production yields of this compound from fungal cultures. However, one study has reported the cytotoxic activity of (6S,7S,8R)-hydroxypestalotin against murine leukemia P388 cells, providing an IC50 value. This highlights the compound's biological activity and underscores the need for further research to optimize its production.
| Compound | Bioactivity Metric | Value | Target Cell Line |
| (6S,7S,8R)-hydroxypestalotin | IC50 | 3.34 µg/ml | P388 |
Table 1: Cytotoxic activity of a stereoisomer of this compound.
Experimental Approaches to Elucidate the Pathway
To fully characterize the this compound biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques is required. The following protocols provide a framework for future research in this area.
Protocol 1: Identification of the Pestalotin Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for pestalotin and this compound biosynthesis in Pestalotiopsis microspora.
Methodology:
-
Genome Mining: Analyze the sequenced genome of P. microspora using bioinformatics tools such as antiSMASH to predict the boundaries of all putative polyketide synthase (PKS) gene clusters.
-
Gene Knockout Studies: Systematically delete each of the candidate PKS genes in P. microspora using targeted gene replacement techniques (e.g., CRISPR-Cas9 or homologous recombination).
-
Metabolite Profiling: Cultivate the wild-type and each PKS knockout mutant strain under conditions conducive to secondary metabolite production.
-
LC-MS Analysis: Extract the secondary metabolites from the culture broths and mycelia and analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Comparative Analysis: Compare the metabolite profiles of the knockout mutants with that of the wild-type strain. The absence of pestalotin and this compound in a specific PKS knockout mutant will identify the corresponding PKS gene as the core of the biosynthetic cluster.
Protocol 2: Functional Characterization of the C-7 Hydroxylase
Objective: To identify and characterize the enzyme responsible for the hydroxylation of pestalotin to this compound.
Methodology:
-
Candidate Gene Identification: Within the identified pestalotin biosynthetic gene cluster, search for open reading frames (ORFs) predicted to encode cytochrome P450 monooxygenases.
-
Heterologous Expression: Clone the candidate P450 gene into a suitable expression host, such as Saccharomyces cerevisiae or Aspergillus oryzae.
-
In Vitro Enzyme Assay:
-
Purify the heterologously expressed P450 enzyme.
-
Incubate the purified enzyme with pestalotin as a substrate in the presence of a suitable redox partner (e.g., cytochrome P450 reductase) and NADPH.
-
Analyze the reaction products by HPLC-MS to detect the formation of this compound.
-
-
In Vivo Bioconversion:
-
Co-express the candidate P450 gene and the pestalotin PKS gene in a heterologous host.
-
Alternatively, feed pestalotin to the heterologous host expressing only the candidate P450 gene.
-
Analyze the culture extract for the production of this compound.
-
Visualizing the Biosynthetic Logic
To provide a clear visual representation of the proposed biosynthetic pathway and the experimental workflow for its elucidation, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
7-Hydroxypestalotin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of 7-Hydroxypestalotin, a naturally occurring δ-lactone. The document consolidates crystallographic and spectroscopic data to offer a comprehensive understanding of this molecule. Detailed experimental protocols for its isolation and structural determination are also presented.
Chemical Structure and Stereochemistry
This compound is a polyketide metabolite with the systematic IUPAC name (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one[1]. The molecule features a dihydropyran-6-one ring substituted with a methoxy (B1213986) group and a dihydroxypentyl side chain.
The absolute stereochemistry of the three chiral centers has been determined as 2S, 1'S, and 2'R (using the pyran-6-one ring as the parent structure for numbering). This configuration is crucial for its biological activity and interaction with molecular targets.
Molecular Details:
| Identifier | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| InChI | InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1 |
| InChIKey | YLHOHANRUSKHKO-YWVKMMECSA-N |
| SMILES | CCC--INVALID-LINK--[C@@H]1CC(=CC(=O)O1)OC">C@HO |
| Synonyms | LL-P880β, (6S,7S,8R)-hydroxypestalotin |
Visualization of the Chemical Structure
The following diagram illustrates the two-dimensional chemical structure of this compound, with the stereochemistry at the chiral centers indicated.
Caption: 2D structure of this compound with stereochemical assignments.
Crystallographic Data
The crystal structure of the racemic form of this compound, specifically (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, was determined by Valenti et al. (2013)[2][3]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. The crystallographic data provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Table 1: Crystallographic Data for (±)-7-Hydroxypestalotin
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0375 (3) |
| b (Å) | 11.4515 (13) |
| c (Å) | 20.802 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1200.02 (19) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 200 |
Spectroscopic Data
The structure of this compound has been extensively characterized using nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.
¹H NMR Spectroscopic Data
Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 2.58 | m | |
| 2.24 | m | ||
| 5 | 5.13 | d | 1.0 |
| 6 | 4.45 | m | |
| 7 | 3.61 | m | |
| 8 | 3.45 | m | |
| 9 | 1.73 | m | |
| 1.30 | m | ||
| 10 | 0.89 | t | 6.5 |
| OCH₃ | 3.73 | s |
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 166.7 |
| 3 | 29.1 |
| 4 | 175.9 |
| 5 | 89.2 |
| 6 | 76.5 |
| 7 | 73.8 |
| 8 | 72.9 |
| 9 | 27.8 |
| 10 | 18.2 |
| 11 | 13.9 |
| OCH₃ | 56.5 |
Experimental Protocols
Isolation of this compound
The following protocol for the isolation of this compound is adapted from Riga et al. (2019).
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: The endophytic fungus Pestalotiopsis microspora HF 12440 is cultivated on Potato Dextrose Broth (PDB) media and incubated at 27°C for two weeks.
-
Extraction: The mycelia and the filtrate are separated. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield the crude extract.
-
Purification: The crude extract is subjected to vacuum liquid chromatography (VLC) using a gradient solvent system of dichloromethane, acetone, and methanol to afford several fractions. The fractions containing this compound are then further purified by a combination of column chromatography and radial chromatography to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): The molecular formula is determined by high-resolution mass spectrometry.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the connectivity and stereochemistry of the molecule. The data presented in Tables 2 and 3 are obtained through these methods.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the solid-state structure and relative stereochemistry, as detailed in Table 1.
Logical Relationships in Structural Determination
The determination of the complete chemical structure and stereochemistry of this compound relies on the integration of data from multiple analytical techniques.
Caption: Logical flow for the structural elucidation of this compound.
References
An In-Depth Technical Guide on the Physical and Chemical Properties of 7-Hydroxypestalotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxypestalotin, also known by its synonym LL-P880 beta, is a natural product belonging to the pyranone class of compounds. It is a secondary metabolite produced by endophytic fungi of the Pestalotiopsis genus, notably Pestalotiopsis microspora and Pestalotiopsis karstenii. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on a specific stereoisomer, (6S,7S,8R)-hydroxypestalotin. The information presented is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are compiled from various sources, including the PubChem database and primary research literature.
Table 1: General and Chemical Properties of this compound[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (6S)-6-[(1S,2R)-1,2-dihydroxypentyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one |
| Synonyms | LL-P880 beta, (6S,7S,8R)-hydroxypestalotin |
| CAS Number | 64344-37-2 |
| InChI | InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8-,9+,11+/m1/s1 |
| InChIKey | YLHOHANRUSKHKO-YWVKMMECSA-N |
| Canonical SMILES | CCC--INVALID-LINK--O1)OC)O">C@HO |
Table 2: Physical Properties of (6S,7S,8R)-hydroxypestalotin
| Property | Value | Source |
| Physical State | Colorless oil | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in ethyl acetate (B1210297), likely soluble in other polar organic solvents. | Inferred from extraction solvent |
| Optical Rotation | Not reported |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Mass Spectrometry Data for (6S,7S,8R)-hydroxypestalotin[2]
| Technique | Ionization Mode | Observed m/z |
| ESI-MS | Positive | 231.1227 [M+H]⁺ |
Table 4: NMR Spectroscopic Data for (6S,7S,8R)-hydroxypestalotin
Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the specific chemical shifts from the primary literature are not fully available in the searched resources, the use of 1D and 2D NMR for structure determination has been reported.[1]
Experimental Protocols
The isolation and characterization of this compound involve standard natural product chemistry techniques. The following is a generalized workflow based on the reported isolation of (6S,7S,8R)-hydroxypestalotin from Pestalotiopsis microspora.
Isolation and Purification Workflow
Detailed Methodologies:
-
Fungal Culture: The endophytic fungus Pestalotiopsis microspora HF 12440 is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated under static conditions at approximately 27°C for a period of two weeks to allow for the production of secondary metabolites.
-
Extraction: The fungal biomass is separated from the culture broth by filtration. The filtrate is then subjected to solvent-solvent extraction, typically with ethyl acetate, to partition the organic-soluble metabolites into the solvent phase. The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often begins with Vacuum Liquid Chromatography (VLC) to fractionate the extract based on polarity. Further purification of the fractions is achieved through repeated Column Chromatography (CC) using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) as the mobile phase.
-
Structure Elucidation: The structure of the purified compound is determined using modern spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight and formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to establish the connectivity and stereochemistry of the molecule.
Biological Activity and Signaling Pathways
(6S,7S,8R)-hydroxypestalotin has demonstrated notable biological activity. Research has shown its cytotoxic effects against murine leukemia P388 cells, with a reported IC₅₀ value of 3.34 μg/mL. Additionally, hydroxypestalotin has been reported to possess antiprotozoal activity.
At present, there is no specific information available in the reviewed literature regarding the detailed signaling pathways through which this compound exerts its cytotoxic or antiprotozoal effects. The elucidation of its mechanism of action remains a key area for future research.
Logical Relationship of Biological Activity Investigation
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and antiprotozoal activities. This technical guide has summarized the currently available data on its physical and chemical properties, spectroscopic characterization, and a general protocol for its isolation. While significant progress has been made in understanding its structure and primary biological effects, further research is warranted to determine its precise physical constants, detailed spectral characteristics, and the underlying molecular mechanisms and signaling pathways responsible for its bioactivity. Such investigations will be crucial for unlocking the full therapeutic potential of this fungal metabolite.
References
Biological Activity of 7-Hydroxypestalotin: A Technical Guide
Abstract
7-Hydroxypestalotin is a polyketide secondary metabolite produced by fungi of the Pestalotiopsis genus, notably Pestalotiopsis microspora. Metabolites from this genus are known for a wide array of biological activities, including anticancer, antifungal, antibacterial, and nematicidal properties.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailing experimental protocols for its evaluation and discussing potential mechanisms of action. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide also presents data for related compounds from the Pestalotiopsis genus to provide a comparative context for researchers.
Introduction
The fungal genus Pestalotiopsis is a prolific source of structurally diverse and biologically active secondary metabolites.[2][3] These compounds, including terpenoids, polyketides, coumarins, and lactones, have garnered significant interest for their potential applications in medicine and agriculture.[4] this compound, a derivative of the more commonly studied pestalotin, is one such metabolite. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the biological activities of this compound, including methodologies for its study and potential signaling pathways it may modulate.
Chemical Properties
-
IUPAC Name: (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one
-
Molecular Formula: C₁₁H₁₈O₅
-
Molecular Weight: 230.26 g/mol
-
Structure:
Biological Activities and Quantitative Data
Cytotoxic Activity
Metabolites from Pestalotiopsis have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not reported, related compounds from the genus have shown activity.
Table 1: Cytotoxic Activity of Selected Pestalotiopsis Metabolites
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pestalotiopsin A | Jurkat | 12.5 | [5] |
| Pestalotiopsin B | K562 | 25 | |
| (3S,4R)-3,4-dihydroxy-3,4-dihydropestalotin | A549 | 48.2 | Fungal Divers (2010) 44:15–31 |
| (3R,4S)-3,4-dihydroxy-3,4-dihydropestalotin | A549 | >50 | Fungal Divers (2010) 44:15–31 |
Antimicrobial Activity
The Pestalotiopsis genus is a known producer of compounds with antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Selected Pestalotiopsis Metabolites
| Compound | Organism | MIC (µg/mL) | Reference |
| Pestalotiopsin A | Bacillus subtilis | 16 | |
| Pestalotiopsin A | Candida albicans | 32 | |
| Man-6 (extract from P. mangiferae) | Pseudomonas aeruginosa | 0.11 | |
| Mic-9 (extract from P. microspora) | Pseudomonas aeruginosa | 0.56 |
Phytotoxic Activity
Some secondary metabolites from fungi exhibit phytotoxic effects, suggesting potential applications as bioherbicides.
Table 3: Phytotoxic Activity of Fungal Metabolites No quantitative data for this compound or closely related Pestalotiopsis metabolites was found in the literature. This table is a placeholder for future research findings.
| Compound | Plant Species | Effect | Concentration | Reference |
| This compound | Lemna minor | - | - | - |
Insecticidal and Nematicidal Activity
Natural products are a promising source of new insecticidal and nematicidal agents.
Table 4: Insecticidal and Nematicidal Activity of Fungal Metabolites No quantitative data for this compound or closely related Pestalotiopsis metabolites was found in the literature. This table is a placeholder for future research findings.
| Compound | Organism | LC₅₀ | Reference |
| This compound | Spodoptera litura | - | - |
| This compound | Meloidogyne incognita | - | - |
Experimental Protocols
This section provides detailed methodologies for assessing the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
References
- 1. Nematicidal activity of monoterpenoids against the root-knot nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEMATICIDAL ACTIVITY OF PHENOLIC COMPOUNDS AGAINST MELOIDOGYNE INCOGNITA | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Endophytic Origin of 7-Hydroxypestalotin: A Technical Guide for Researchers
An In-depth Exploration of the Natural Occurrence, Isolation, and Biosynthesis of a Promising Bioactive Compound from Plant Endophytes
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of 7-hydroxypestalotin (B7765573) in plant endophytes, with a focus on its isolation from Pestalotiopsis microspora, an endophytic fungus hosted by the jackfruit tree (Artocarpus heterophyllus). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel bioactive compounds from endophytic microorganisms.
Executive Summary
Endophytic fungi represent a vast and largely untapped resource for the discovery of novel secondary metabolites with significant therapeutic potential. Among these is this compound, a polyketide derivative that has garnered interest for its biological activities. This guide details the known endophytic sources of this compound, provides a step-by-step protocol for its isolation and characterization, and presents a putative biosynthetic pathway. The information herein is designed to facilitate further research and development of this compound and related compounds.
Natural Occurrence in Plant Endophytes
This compound has been notably isolated from the endophytic fungus Pestalotiopsis microspora. This fungus has been identified residing within the tissues of various plants, with a well-documented occurrence in the jackfruit tree (Artocarpus heterophyllus).[1][2] Endophytes like P. microspora exist in a symbiotic relationship with their host plant, producing a diverse array of secondary metabolites that can offer protection to the host and may possess valuable pharmacological properties.
Table 1: Endophytic Fungi Producing this compound and Related Compounds
| Endophytic Fungus | Host Plant | Compound(s) Isolated | Reference(s) |
| Pestalotiopsis microspora | Artocarpus heterophyllus | (6S,7S,8R)-hydroxypestalotin, (-)-pestalotin, (+)-acetylpestalotin | [1][2] |
| Pestalotiopsis microspora | Manilkara zapota | Pestalotin (B22945) (LL-P880α), LL-P880β | [3] |
Experimental Protocols
The following protocols are based on established methodologies for the cultivation of Pestalotiopsis microspora and the subsequent isolation and identification of this compound and its derivatives.
Fungal Cultivation
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) medium.
-
Inoculation: Inoculate the sterile PDB medium with a pure culture of Pestalotiopsis microspora.
-
Incubation: Incubate the culture at 27°C for 2 weeks. For the initial 10 days, the culture can be kept static, followed by shaking at 100 rpm for the remaining period to ensure adequate aeration and growth.
Extraction of Secondary Metabolites
-
Filtration: Separate the fungal mycelia from the culture filtrate using a Buchner funnel.
-
Liquid-Liquid Extraction: Extract the filtrate three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers.
-
Mycelial Extraction: The residual mycelium can also be extracted with ethyl acetate using sonication to release intracellular compounds.
-
Concentration: Evaporate the ethyl acetate from the combined extracts under reduced pressure to obtain the crude extract.
Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC): Fractionate the crude extract (e.g., 2.2 g) using VLC with a gradient solvent system of increasing polarity, such as dichloromethane, dichloromethane-acetone, acetone, and methanol, to yield several primary fractions.
-
Radial Chromatography and Column Chromatography: Subject the fractions containing the compounds of interest to further purification using radial chromatography or conventional column chromatography on silica (B1680970) gel. Elute with solvent systems such as hexane-ethyl acetate or chloroform-acetone gradients to isolate the pure compounds.
Structure Elucidation
The structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Biosynthesis of this compound
The biosynthesis of this compound, a polyketide, is initiated from simple precursor molecules, acetyl-CoA and malonyl-CoA. The carbon backbone is assembled by a Type I polyketide synthase (PKS). In Pestalotiopsis microspora, the gene cluster containing pks8 is implicated in the biosynthesis of structurally related dibenzodioxocinones, suggesting a similar pathway for pestalotin derivatives. Subsequent tailoring enzymes, such as hydroxylases and reductases, are responsible for the modifications that lead to the final structure of this compound.
Below is a diagram illustrating the putative biosynthetic pathway.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for the isolation and identification of this compound from endophytic fungi is depicted in the diagram below.
Caption: Experimental workflow for this compound isolation.
Conclusion
This technical guide consolidates the current knowledge on the endophytic production of this compound, providing a practical framework for its study. The detailed protocols and biosynthetic insights aim to empower researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology to further investigate this and other valuable compounds from the rich diversity of endophytic fungi. The continued exploration of these unique microorganisms holds immense promise for the discovery of next-generation therapeutics.
References
Preliminary Bioactivity Screening of 7-Hydroxypestalotin: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Hydroxypestalotin is a natural product belonging to the polyketide family, often isolated from endophytic fungi of the Pestalotiopsis genus. As part of the broader scientific effort to discover novel therapeutic agents from natural sources, understanding the preliminary bioactivity profile of such compounds is a critical first step. This technical guide provides a consolidated overview of the available data on the antimicrobial, antioxidant, and cytotoxic activities of this compound. The information herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
While comprehensive screening data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known information and presents standardized protocols for the evaluation of its bioactivity. The methodologies detailed below are standard within the field and provide a framework for the systematic investigation of this compound's therapeutic potential.
Antimicrobial Activity
The evaluation of a compound's ability to inhibit the growth of pathogenic microorganisms is a fundamental component of bioactivity screening. The antimicrobial potential of this compound can be assessed against a panel of clinically relevant bacteria and fungi.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the minimum inhibitory concentration (MIC) or zone of inhibition for this compound against a wide range of microbial strains. Research on the broader Pestalotiopsis genus indicates that its metabolites often exhibit antifungal and antibacterial properties[1].
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Test Organism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | |
| Escherichia coli | ATCC 25922 | Data not available | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | |
| Candida albicans | ATCC 90028 | Data not available | Data not available |
Note: This table is a template for data presentation. Specific experimental values for this compound are not currently available in the cited literature.
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the growth of the microorganism.
This method assesses the antimicrobial activity of a substance based on the size of the growth inhibition zone it produces on an agar (B569324) plate.
Protocol:
-
Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized microbial suspension over the surface of the agar plates.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.
Antioxidant Activity
Antioxidant assays are crucial for identifying compounds that can neutralize harmful free radicals, which are implicated in various diseases.
Data Presentation
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC50 (µg/mL) | Reference Compound (IC50, µg/mL) | Reference |
| DPPH Radical Scavenging | Data not available | Ascorbic Acid (Value) | |
| ABTS Radical Scavenging | Data not available | Trolox (Value) |
Note: This table is a template. Specific experimental values for this compound are not currently available in the cited literature.
Experimental Protocols
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Cytotoxic Activity
Cytotoxicity assays are vital for identifying compounds with the potential to kill cancer cells or to assess the general toxicity of a substance to living cells.
Data Presentation
While some metabolites from Pestalotiopsis fici have shown cytotoxic effects against various cancer cell lines[2][3], specific IC50 values for this compound are not documented in the available literature.
Table 3: Cytotoxic Activity of this compound (Hypothetical Data)
| Cell Line | IC50 (µM) | Reference Compound (IC50, µM) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Data not available | Doxorubicin (Value) | |
| HeLa (Human Cervical Carcinoma) | Data not available | Doxorubicin (Value) | |
| A549 (Human Lung Carcinoma) | Data not available | Doxorubicin (Value) |
Note: This table is a template. Specific experimental values for this compound are not currently available in the cited literature.
Experimental Protocols
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
To aid in the conceptual understanding of the experimental workflows, the following diagrams are provided.
This technical guide outlines the standard methodologies for conducting a preliminary bioactivity screening of this compound, covering antimicrobial, antioxidant, and cytotoxic activities. While specific experimental data for this compound remains limited in the public domain, the protocols provided herein offer a robust framework for its systematic evaluation. The diverse biological activities reported for other metabolites from the Pestalotiopsis genus suggest that this compound is a compound of interest for further investigation. Future research efforts focused on generating the quantitative data outlined in this guide will be crucial in elucidating the therapeutic potential of this natural product.
References
Spectroscopic Data of 7-Hydroxypestalotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 7-Hydroxypestalotin, a naturally occurring pyranone derivative. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.
Introduction to this compound
This compound, also known as LL-P880β, is a secondary metabolite produced by various fungi, including species of Pestalotiopsis. It belongs to the class of substituted dihydropyranones and has garnered interest for its potential biological activities. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and subsequent investigation of this natural product.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through the application of modern spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of a molecule. The data below was obtained via Fast Atom Bombardment Mass Spectrometry (FABMS).
| Ion/Adduct | Observed m/z |
| [M+H]⁺ | 231.10 |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in methanol-d₄, are presented below. Chemical shifts (δ) are reported in parts per million (ppm).
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | J (Hz) |
| 2 | 166.9 | - | - | - |
| 3 | 89.9 | 5.10 | d | 1.8 |
| 4 | 173.6 | - | - | - |
| 5a | 29.5 | 2.89 | ddd | 17.2, 12.8, 1.8 |
| 5b | 29.5 | 2.30 | dd | 17.2, 3.9 |
| 6 | 78.1 | 4.51 | ddd | 12.8, 3.9, 3.9 |
| 7 | 74.0 | 3.48 | m | |
| 8 | 71.0 | 3.80 | m | |
| 9a | 36.1 | 1.63 | m | |
| 9b | 36.1 | 1.52 | m | |
| 10 | 18.9 | 1.45 | m | |
| 11 | 14.1 | 0.95 | t | 7.2 |
| 4-OCH₃ | 56.3 | 3.85 | s |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)[1].
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR and MS data for this compound and similar natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 3.31 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher) equipped with a 5 mm probe.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., methanol-d₄ at δ 49.0 ppm).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small percentage of formic acid (e.g., 0.1%) to promote ionization.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a liquid chromatography (LC) system.
-
Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument and solvent flow.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
-
Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.), which is then used to calculate the elemental composition.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated in the following diagram.
References
Methodological & Application
Unveiling 7-Hydroxypestalotin: A Detailed Protocol for Extraction from Pestalotiopsis microspora
For Immediate Release
This application note provides a comprehensive protocol for the extraction and purification of 7-Hydroxypestalotin, a bioactive secondary metabolite, from the endophytic fungus Pestalotiopsis microspora. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery. The detailed methodologies outlined below are based on established scientific literature, ensuring a reproducible and efficient workflow.
Introduction
Pestalotiopsis microspora is a species of endophytic fungus known for its ability to produce a diverse array of secondary metabolites with interesting biological activities. Among these compounds is this compound, a derivative of the more commonly known pestalotin. This protocol details the critical steps for the cultivation of P. microspora, followed by the extraction, fractionation, and purification of this compound.
Data Summary
The following table summarizes the quantitative data associated with the extraction and purification of this compound from a 10 L culture of Pestalotiopsis microspora.
| Parameter | Value | Reference |
| Fungal Strain | Pestalotiopsis microspora HF 12440 | [1][2] |
| Culture Volume | 10 L | [1][2] |
| Culture Medium | Potato Dextrose Broth (PDB) | [1] |
| Incubation Time | 2 weeks | |
| Incubation Temperature | 27°C | |
| Crude Extract Yield | 2.2 g | |
| Fraction FC Yield | 314 mg | |
| Purified this compound Yield | 13 mg |
Experimental Protocols
Fungal Cultivation and Fermentation
The initial step involves the cultivation of Pestalotiopsis microspora to generate a sufficient biomass for extraction.
-
Materials:
-
Pure culture of Pestalotiopsis microspora
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Incubator
-
-
Protocol:
-
Inoculate the Pestalotiopsis microspora culture onto PDA plates and incubate at 27°C until sufficient growth is observed.
-
Prepare a seed culture by transferring a small piece of the agar culture into a flask containing sterile PDB.
-
Incubate the seed culture at 27°C for a few days with agitation to promote mycelial growth.
-
Use the seed culture to inoculate 10 L of PDB in suitable fermentation vessels.
-
Incubate the fermentation culture at 27°C for 2 weeks.
-
Extraction of Crude Metabolites
Following fermentation, the secondary metabolites are extracted from the culture broth.
-
Materials:
-
Buchner funnel and filter paper
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration through a Buchner funnel.
-
Transfer the culture filtrate to a large separatory funnel.
-
Perform a liquid-liquid extraction on the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers.
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation of the Crude Extract
The crude extract is then fractionated to separate compounds based on polarity.
-
Materials:
-
Silica (B1680970) gel for vacuum liquid chromatography (VLC)
-
VLC apparatus
-
Solvents: Dichloromethane, Acetone, Methanol
-
-
Protocol:
-
Dissolve the crude extract (2.2 g) in a minimal amount of dichloromethane.
-
Pack a VLC column with silica gel.
-
Load the dissolved crude extract onto the top of the silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, starting with dichloromethane, followed by dichloromethane-acetone mixtures, acetone, and finally methanol.
-
Collect the eluting fractions and label them sequentially (FA, FB, FC, FD, FE, and FF).
-
Concentrate each fraction to dryness. Fraction FC, weighing 314 mg, contains this compound.
-
Purification of this compound
The target compound is purified from fraction FC using column chromatography.
-
Materials:
-
Silica gel 60 PF254 for column chromatography
-
Glass column for chromatography
-
Solvents: Hexane (B92381), Ethyl acetate, Chloroform (B151607), Acetone
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
-
Protocol:
-
Initial Column Chromatography of Fraction FC:
-
Pack a column with silica gel 60 PF254.
-
Dissolve the 314 mg of fraction FC in a small volume of the initial mobile phase.
-
Elute the column with a gradient of hexane and ethyl acetate, starting from a ratio of 6:4 and gradually increasing the polarity to 4:6.
-
Collect the resulting 13 subfractions (FC.1 to FC.13) and monitor their composition by TLC.
-
-
Final Purification of this compound:
-
Combine subfractions FC.11 and FC.12, which show the presence of the target compound.
-
Perform a final purification of the combined subfractions using column chromatography.
-
Elute the column with a gradient of chloroform and acetone, starting from a ratio of 9.5:0.5 and increasing the polarity to 6:4.
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield 13 mg of (6S,7S,8R)-hydroxypestalotin.
-
-
Visualized Workflows
The following diagrams illustrate the key processes in the extraction and purification of this compound.
References
Application Note: A Sensitive and Robust HPLC-MS Method for the Detection and Quantification of 7-Hydroxypestalotin
Abstract
This application note describes a highly sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of 7-Hydroxypestalotin, a secondary metabolite of interest in various biological matrices. The method utilizes a reverse-phase C18 column for chromatographic separation, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent selectivity and sensitivity, making it suitable for pharmacokinetic studies, metabolite identification, and quality control of natural product extracts. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a polyketide metabolite produced by various fungal species. As interest in the biological activities of fungal secondary metabolites grows, robust and reliable analytical methods are crucial for their accurate detection and quantification. This application note presents a detailed protocol for an HPLC-MS method, which is a powerful technique for analyzing complex biological samples due to its high sensitivity and specificity. The method described herein is based on established principles of HPLC-MS analysis for similar small molecules and provides a solid foundation for researchers to adapt and validate for their specific applications.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) of a structurally similar compound (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and mass spectrometric behavior)
Sample Preparation
A generic sample preparation protocol is provided below. This should be optimized based on the specific matrix (e.g., plasma, tissue homogenate, fermentation broth).
-
Protein Precipitation (for biological fluids): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS Instrumentation and Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM is ideal for quantification.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantification and MRM Transitions
Quantification is performed in MRM mode. The precursor ion for this compound is its [M+H]⁺ or [M+Na]⁺ adduct. Based on public spectral data, the sodium adduct [M+Na]⁺ has a precursor m/z of 253.1.[1] For the purpose of this protocol, we will propose hypothetical yet plausible MRM transitions for the protonated molecule [M+H]⁺, which is commonly used in ESI+. The exact m/z values and collision energies should be optimized empirically using the analytical standard.
Table 3: Proposed MRM Transitions for Quantification
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 231.1 | 125.1 | 15 | 100 |
| This compound (Qualifier) | 231.1 | 97.1 | 25 | 100 |
| Internal Standard | TBD | TBD | TBD | 100 |
Note: The m/z values and collision energies are proposed and require optimization.
Method Validation (Conceptual)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed include:
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the this compound standard into the blank matrix. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences at the retention time of the analyte.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and concise table.
Table 4: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Calculated Concentration (ng/mL) |
| Blank | - | - | - | Not Detected |
| Standard 1 | 3.52 | 15,234 | 1,154,789 | 1.0 |
| Standard 2 | 3.51 | 32,678 | 1,149,876 | 5.0 |
| QC Low | 3.53 | 18,987 | 1,152,345 | 1.2 |
| QC Mid | 3.52 | 98,765 | 1,155,678 | 10.5 |
| QC High | 3.51 | 487,654 | 1,148,901 | 51.2 |
| Unknown 1 | 3.52 | 65,432 | 1,151,234 | 7.1 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this HPLC-MS method.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using a robust and sensitive HPLC-MS method. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The provided workflow and parameters can be adapted and validated for specific research needs, enabling accurate and reliable quantification of this important secondary metabolite.
References
Application Notes & Protocols: In Vitro Bioactivity of 7-Hydroxypestalotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 7-Hydroxypestalotin, a fungal secondary metabolite. The protocols outlined below follow a tiered approach, beginning with broad-spectrum screening to identify primary bioactivities, followed by more specific assays to elucidate potential mechanisms of action.
Primary Bioactivity Screening
The initial phase of testing is designed to establish a general bioactivity profile for this compound. This involves assessing its effects on cell viability, as well as its potential antioxidant and general anti-inflammatory properties.
Cytotoxicity and Antiproliferative Activity
A fundamental first step in drug discovery is to determine the cytotoxic or antiproliferative effects of a compound.[1] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] This assay helps determine the concentration range at which this compound affects cell survival, a critical parameter for all subsequent cell-based assays.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous cell line (e.g., HEK293 or fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 |
| | 72 | |
Antioxidant Activity
Natural products are often evaluated for their ability to scavenge free radicals.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods used for this purpose. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable radicals.
Experimental Workflow: Antioxidant Capacity Assays
Caption: Parallel workflow for DPPH and ABTS antioxidant assays.
Protocol 1.2: DPPH and ABTS Radical Scavenging Assays
-
Compound & Standard Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
DPPH Assay:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of ~0.7 at 734 nm.
-
In a 96-well plate, add 20 µL of each compound dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Analysis: For both assays, calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Data Presentation: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) ± SD |
|---|---|
| DPPH Radical Scavenging | |
| ABTS Radical Scavenging |
| Ascorbic Acid (Standard) | |
General Anti-inflammatory Activity
Protein denaturation is a well-documented cause of inflammation. An in vitro assay based on the inhibition of heat-induced albumin denaturation is a simple and effective method for preliminary screening of anti-inflammatory activity.
Experimental Workflow: Protein Denaturation Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
Protocol 1.3: Inhibition of Albumin Denaturation Assay
-
Reagent Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA). Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent.
-
Reaction Mixture: The reaction mixture consists of 0.2 mL of BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3). Add 2 mL of the test compound or standard at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the samples by reading the absorbance at 660 nm.
-
Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation ± SD |
|---|---|---|
| This compound | 10 | |
| 50 | ||
| 100 | ||
| Diclofenac Sodium | 10 | |
| 50 |
| | 100 | |
Secondary Screening & Mechanism of Action
If promising activity is observed in the primary screening, the following assays can be used to investigate the underlying mechanism of action.
Apoptosis Induction (If Cytotoxic)
If this compound demonstrates significant cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis). Caspases are key proteases in the apoptotic pathway. A fluorometric assay for Caspase-3 and Caspase-7 activity is a direct method to quantify apoptosis induction.
Protocol 2.1: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 12-24 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Assay Reaction: Transfer the cell lysate to a black, flat-bottomed 96-well plate.
-
Substrate Addition: Prepare a reaction buffer containing the fluorogenic caspase substrate Ac-DEVD-AMC. Add this to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
Analysis: Quantify the fold increase in caspase activity relative to the vehicle control.
Data Presentation: Caspase-3/7 Activation
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
|---|---|
| Vehicle Control | 1.0 |
| This compound (IC₅₀) | |
| This compound (2x IC₅₀) |
| Staurosporine (1 µM) | |
Anti-inflammatory Mechanism of Action
If this compound shows anti-inflammatory potential, further investigation into key inflammatory pathways like NF-κB and MAPK is warranted. These pathways regulate the expression of pro-inflammatory mediators.
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway in inflammation.
Signaling Pathway: p38 MAPK Activation
Caption: Simplified p38 Mitogen-Activated Protein Kinase pathway.
Protocol 2.2: NF-κB Reporter Assay
-
Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., HEK293-NFκB-luciferase).
-
Seeding and Treatment: Seed cells in a white, opaque 96-well plate. After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Viability Control: In a parallel plate, perform an MTT or CellTiter-Glo assay to ensure the observed inhibition is not due to cytotoxicity.
-
Analysis: Normalize luciferase activity to cell viability and calculate the percent inhibition of NF-κB activity.
Protocol 2.3: Western Blot for MAPK Phosphorylation
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages. Pre-treat cells with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS, 1 µg/mL) for 15-30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 to determine the effect of this compound on MAPK activation.
Data Presentation: Signaling Pathway Inhibition
| Assay | Target | IC₅₀ (µM) ± SD |
|---|---|---|
| NF-κB Reporter Assay | NF-κB Transcriptional Activity |
| Western Blot Analysis | p38 MAPK Phosphorylation | |
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 7-Hydroxypestalotin from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxypestalotin is a secondary metabolite produced by various fungi, notably endophytic species such as Pestalotiopsis microspora. This compound and its derivatives have garnered interest due to their potential biological activities, including cytotoxic effects against cancer cell lines.[1][2] The purification of this compound from fungal cultures is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. This document provides a detailed protocol for the isolation and purification of this compound from a liquid culture of Pestalotiopsis microspora.
Data Presentation
The following table summarizes the quantitative data from a representative purification process of this compound from a 10 L fungal culture.
| Purification Step | Starting Material | Solvents/Mobile Phases | Resulting Fraction/Product | Quantity | Yield (%) |
| Fermentation | Pestalotiopsis microspora HF 12440 | Potato Dextrose Broth (PDB) | Fungal Culture | 10 L | - |
| Extraction | Culture Filtrate | Ethyl Acetate (B1210297) | Crude Ethyl Acetate Extract | 2.2 g | - |
| Vacuum Liquid Chromatography (VLC) | Crude Extract (2.2 g) | Dichloromethane, Acetone, Methanol | Fraction FC | 314 mg | 14.27% (from crude extract) |
| Column Chromatography 1 | Fraction FC (314 mg) | Hexane (B92381), Ethyl Acetate | Subfractions FC.11-FC.12 | - | - |
| Column Chromatography 2 | Subfractions FC.11-FC.12 | Chloroform (B151607), Acetone | Pure this compound | 13 mg | 0.59% (from crude extract) |
Experimental Protocols
This section details the methodologies for the key experiments involved in the purification of this compound.
1. Fungal Culture and Fermentation
-
Fungal Strain: Pestalotiopsis microspora HF 12440, an endophytic fungus.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Protocol:
2. Extraction of Secondary Metabolites
-
Objective: To extract the crude secondary metabolites from the fungal culture.
-
Protocol:
-
Separate the fungal mycelium from the liquid culture broth using a Buchner funnel.
-
Extract the filtrate (10 L) three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
3. Initial Fractionation by Vacuum Liquid Chromatography (VLC)
-
Objective: To perform a preliminary separation of the crude extract into fractions of varying polarity.
-
Stationary Phase: Silica (B1680970) gel 60 G.
-
Protocol:
-
Dissolve the crude extract (2.2 g) in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Pack a VLC column with silica gel 60 G.
-
Apply the dried extract-silica mixture to the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with dichloromethane, followed by dichloromethane-acetone mixtures, pure acetone, and finally methanol.
-
Collect the eluate as six distinct fractions (FA, FB, FC, FD, FE, and FF).
-
4. Purification of this compound by Column Chromatography
-
Objective: To isolate pure this compound from the active fraction (FC).
-
Stationary Phase: Silica gel 60 PF254.
-
Protocol:
-
First Column Chromatography:
-
Apply Fraction FC (314 mg) to a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting from a ratio of 6:4 and gradually increasing the polarity to 4:6.
-
Collect the eluate in multiple subfractions (e.g., FC.1 to FC.13).
-
-
Second Column Chromatography:
-
Combine the subfractions containing this compound (identified by thin-layer chromatography), which are subfractions FC.11 and FC.12.
-
Apply these combined subfractions to a new silica gel column.
-
Elute this column with a gradient of chloroform and acetone, from a ratio of 9.5:0.5 to 6:4.
-
Collect the fractions and evaporate the solvent from the fractions containing the pure compound to yield this compound (13 mg).
-
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical steps in natural product purification.
References
Application Notes and Protocols for Optimal 7-Hydroxypestalotin Production in Pestalotiopsis Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxypestalotin, a derivative of the polyketide pestalotin (B22945), is a secondary metabolite produced by endophytic fungi of the genus Pestalotiopsis. These compounds have garnered interest for their diverse biological activities, making them potential candidates for drug development. This document provides detailed application notes and protocols for the cultivation of Pestalotiopsis species to optimize the production of this compound. The methodologies outlined are based on established fungal fermentation techniques and principles of secondary metabolite induction.
Organism and Culture Maintenance
The primary organism for the production of this compound is Pestalotiopsis microspora. Strains can be isolated from various plant tissues or obtained from culture collections.
-
Strain: Pestalotiopsis microspora (e.g., HF 12440, an endophyte from Artocarpus heterophyllus)[1][2]
-
Maintenance Medium: Potato Dextrose Agar (B569324) (PDA)
-
Incubation: 25-28°C for 5-7 days until sufficient mycelial growth is observed.
-
Storage: For short-term storage, cultures can be kept at 4°C. For long-term preservation, mycelial plugs should be stored in 20% glycerol (B35011) at -80°C.
Baseline Production of this compound
The following protocol describes a standard method for the cultivation of Pestalotiopsis microspora for the production of pestalotin and its derivatives, including this compound.
Inoculum Preparation
-
From a mature PDA plate, aseptically cut out several small agar plugs (approximately 5x5 mm) of actively growing mycelium.
-
Transfer these plugs to a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 5-7 days to generate a homogenous mycelial suspension.
Fermentation
-
Inoculate a 1 L Erlenmeyer flask containing 400 mL of PDB with 10% (v/v) of the inoculum culture.
-
Incubate the production culture under the conditions outlined in the table below.
| Parameter | Recommended Condition | Reference |
| Culture Medium | Potato Dextrose Broth (PDB) | [2][3][4] |
| Incubation Temperature | 27°C | |
| Incubation Time | 2 weeks | |
| Agitation | Static with periodical shaking (e.g., 150 rpm for a few hours daily) or continuous shaking at 100-150 rpm | |
| pH | Not explicitly controlled in baseline PDB medium (typically around 5.6) |
Extraction and Analysis
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
The filtrate can be extracted three times with an equal volume of ethyl acetate (B1210297).
-
The mycelium can be sonicated with ethyl acetate to extract intracellular metabolites.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The crude extract can then be subjected to chromatographic techniques (e.g., column chromatography, HPLC) for the purification and quantification of this compound.
Optimization of this compound Production
The yield of secondary metabolites is often significantly influenced by culture conditions. A systematic approach to optimize these parameters is crucial for maximizing the production of this compound.
Experimental Design for Optimization
A one-factor-at-a-time (OFAT) approach can be employed to investigate the effect of different culture parameters. This involves varying one parameter while keeping others constant. The following parameters are key to optimizing secondary metabolite production in fungi:
-
Carbon Source: Different carbon sources can influence the biosynthesis of polyketides.
-
Nitrogen Source: The type and concentration of nitrogen can be a limiting factor in secondary metabolism.
-
pH: The pH of the culture medium affects nutrient uptake and enzyme activity.
-
Temperature: Temperature influences fungal growth and the expression of biosynthetic gene clusters.
-
Incubation Time: The production of secondary metabolites is often growth-phase dependent.
Protocols for Optimization Experiments
3.2.1. Effect of Carbon Source
-
Prepare a basal medium (e.g., a defined medium without a carbon source).
-
Supplement the basal medium with different carbon sources (e.g., glucose, sucrose, maltose, fructose, starch) at a fixed concentration (e.g., 20 g/L).
-
Inoculate with P. microspora and incubate under baseline conditions.
-
Harvest the cultures at a fixed time point (e.g., 14 days) and quantify the yield of this compound.
| Carbon Source | Concentration (g/L) | Expected Outcome |
| Glucose | 20 | Standard for many fungi |
| Sucrose | 20 | Can enhance production in some species |
| Maltose | 20 | Found to be effective for other Pestalotiopsis metabolites |
| Fructose | 20 | Alternative simple sugar |
| Starch | 20 | Complex carbohydrate |
3.2.2. Effect of Nitrogen Source
-
Prepare a basal medium with the optimal carbon source determined in the previous step.
-
Supplement the medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
-
Inoculate and incubate as described above.
-
Quantify the yield of this compound.
| Nitrogen Source | Concentration (g/L) | Expected Outcome |
| Peptone | 5 | Complex organic nitrogen source |
| Yeast Extract | 5 | Rich in vitamins and growth factors |
| Ammonium Sulfate | 5 | Inorganic nitrogen source |
| Sodium Nitrate | 5 | Inorganic nitrogen source |
3.2.3. Effect of pH
-
Prepare the optimized medium (with the best carbon and nitrogen sources).
-
Adjust the initial pH of the medium to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.
-
Inoculate and incubate.
-
Quantify the yield of this compound. Studies on other Pestalotiopsis species have shown optimal pH for secondary metabolite production to be between 5.0 and 7.0.
| Initial pH | Expected Outcome on Biomass and Metabolite Production |
| 4.0 | May inhibit growth |
| 5.0 | Potentially favorable for fungal growth |
| 6.0 | Often optimal for many fungal secondary metabolites |
| 7.0 | Can be optimal for certain metabolites |
| 8.0 | May inhibit growth |
3.2.4. Effect of Temperature
-
Prepare the optimized medium at the optimal pH.
-
Inoculate the cultures and incubate them at different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 32°C).
-
Quantify the yield of this compound. The optimal temperature for growth of Pestalotiopsis species generally ranges from 22 to 28°C.
| Temperature (°C) | Expected Outcome on Biomass and Metabolite Production |
| 20 | Slower growth, potentially altered metabolite profile |
| 25 | Good growth, baseline metabolite production |
| 28 | Often optimal for growth and secondary metabolism |
| 30 | May enhance production of some metabolites |
| 32 | May induce stress and affect production |
3.2.5. Time Course of Production
-
Prepare the fully optimized culture medium and conditions.
-
Inoculate a series of replicate flasks.
-
Harvest one flask each day (or every other day) over a period of 3-4 weeks.
-
Measure both the biomass (dry weight) and the concentration of this compound to determine the optimal harvest time.
Visualization of Workflows and Pathways
Experimental Workflow for Optimization
The following diagram illustrates the systematic approach to optimizing this compound production.
Hypothetical Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized by a polyketide synthase (PKS). The specific biosynthetic pathway in P. microspora is not fully elucidated, but a general pathway can be proposed based on the biosynthesis of similar α-pyrone compounds. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a PKS, followed by cyclization and subsequent hydroxylation.
References
Analytical standards and reference materials for 7-Hydroxypestalotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxypestalotin, also known as LL-P880 beta, is a natural product with a pyranone core structure.[1] While its physicochemical properties have been characterized to some extent, detailed analytical standards, validated quantitative protocols, and comprehensive biological activity data are not widely available in the public domain. These application notes provide a summary of the known information and present generalized protocols for the analytical characterization of this compound. It is crucial to note that these protocols are intended as a starting point and require optimization and validation once a certified reference standard is procured.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is primarily derived from the PubChem database.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₅ | PubChem[1] |
| Molecular Weight | 230.26 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[(1S,2R)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | PubChem[1] |
| Synonyms | LL-P880 beta, (6S)-6-[(1S,2R)-1,2-Dihydroxypentyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one | PubChem[1] |
| CAS Number | Not Available | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted) |
Analytical Standards and Reference Materials
As of the date of this document, a commercially available certified reference standard for this compound has not been identified from major suppliers of analytical standards. The procurement of a reference standard is a critical prerequisite for the development and validation of quantitative analytical methods. Researchers may need to consider custom synthesis or isolation and purification from natural sources, followed by rigorous characterization to establish a well-defined in-house reference material.
Experimental Protocols
The following protocols are generalized methodologies for the analysis of small molecules with characteristics similar to this compound. These should be adapted and validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general approach for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.
4.1.1. Materials and Reagents
-
This compound reference standard (when available)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Sample matrix
4.1.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4.1.3. Experimental Workflow
Caption: HPLC analysis workflow for this compound.
4.1.4. Detailed Methodology
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples, a simple dilution may be sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis scan of the reference standard (a starting point could be 210 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak area of this compound in the chromatograms of the standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
4.1.5. Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data should be presented once the method is validated.
Table 2: Hypothetical HPLC Quantification of this compound
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS can be a powerful tool for the identification and potential quantification of this compound, particularly after derivatization to increase its volatility.
4.2.1. Materials and Reagents
-
This compound
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
GC-grade helium
4.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole or ion trap)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
4.2.3. Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
4.2.4. Detailed Methodology
-
Sample Preparation and Derivatization: Extract this compound from the sample matrix and ensure the extract is anhydrous. To a dried aliquot of the extract, add the derivatization reagent (e.g., 50 µL BSTFA with 1% TMCS) and a solvent (e.g., 50 µL pyridine). Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the silylation of the hydroxyl groups.
-
GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the peak corresponding to the derivatized this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with spectral libraries (if available) or interpret the fragmentation pattern to confirm the structure.
4.2.5. Mass Spectrometry Data Summary
The following table presents a summary of publicly available mass spectrometry data for underivatized this compound.
Table 3: LC-MS Data for this compound
| Parameter | Value |
| Precursor Ion (M+Na)⁺ | m/z 253.1046 |
| Instrumentation | Agilent 6530 Q-TOF |
| Ionization Mode | ESI+ |
| Collision Energy | 20 V |
| Major Fragment Ions (m/z) | 170.9118, 101.5086, 115.0169, 136.9683 |
| Data sourced from PubChem. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
4.3.1. Materials and Reagents
-
Isolated and purified this compound
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d)
4.3.2. Instrumentation
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
4.3.3. Experimental Workflow
Caption: NMR workflow for structural elucidation.
4.3.4. Detailed Methodology
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of Methanol-d₄).
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR: Perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis: Process the NMR spectra using appropriate software. Assign the chemical shifts of all protons and carbons based on the 1D and 2D NMR data. Use the correlation data to piece together the molecular structure and confirm the connectivity of the atoms.
Biological Activity and Signaling Pathways
Information regarding the biological activity of this compound is very limited. One early study on its synonym, LL-P880 beta, suggested it may have antiprotozoal properties. However, comprehensive studies on its mechanism of action, specific molecular targets, and signaling pathways are lacking in the publicly available literature.
5.1. Hypothetical Signaling Pathway Inhibition
Given the structural features of this compound, it could potentially interact with various biological targets. For instance, as a small molecule, it might act as an enzyme inhibitor. The following diagram illustrates a hypothetical mechanism where this compound acts as a competitive inhibitor of a hypothetical enzyme, "Target Enzyme." This is a conceptual representation and is not based on experimental data for this compound.
Caption: Hypothetical competitive inhibition by this compound.
Conclusion
This compound is a natural product for which detailed analytical and biological data are scarce. The protocols provided herein offer a general framework for the analytical characterization of this compound. The successful implementation of these methods is contingent upon the availability of a certified reference standard. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this compound.
References
In Vivo Experimental Models for Evaluating 7-Hydroxypestalotin Efficacy: Application Notes and Protocols
Disclaimer: As of the latest literature search, specific in vivo efficacy data for 7-Hydroxypestalotin is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the in vivo efficacy of novel natural products, particularly fungal metabolites and polyketides with potential anti-inflammatory and anti-cancer properties. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound, a polyketide metabolite, represents a class of natural products with diverse and potent biological activities. The preclinical evaluation of such novel compounds is crucial to determine their therapeutic potential and safety profile. In vivo experimental models are indispensable for assessing the efficacy, pharmacokinetics, and toxicology of drug candidates in a complex physiological system. This document provides detailed protocols for two standard in vivo models to evaluate the potential anti-inflammatory and anti-cancer efficacy of this compound.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[1][2] The inflammatory response is triggered by the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent's paw, leading to a biphasic inflammatory cascade.[1]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in a rodent model of acute inflammation.
Materials:
-
Male Wistar rats (180-220g) or Swiss albino mice (25-30g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Indomethacin (10 mg/kg)
-
Group 3: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: this compound (Medium Dose, e.g., 25 mg/kg)
-
Group 5: this compound (High Dose, e.g., 50 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Treatment Administration: Administer the respective treatments (vehicle, indomethacin, or this compound) via oral gavage.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[3]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
Data Presentation: Hypothetical Anti-Inflammatory Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.35 |
| This compound | 10 | 0.68 ± 0.06 | 20.00 |
| This compound | 25 | 0.45 ± 0.05 | 47.06 |
| This compound | 50 | 0.35 ± 0.04 | 58.82 |
Anti-Cancer Efficacy: Human Tumor Xenograft Model
The human tumor xenograft model is a fundamental tool in preclinical oncology for evaluating the in vivo anti-tumor efficacy of novel compounds.[4] This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
Experimental Workflow
Caption: Workflow for the human tumor xenograft model.
Protocol: Tumor Xenograft Study
Objective: To determine the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID, 6-8 weeks old)
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
This compound
-
Cisplatin or Paclitaxel (positive control)
-
Vehicle (e.g., PBS with 5% DMSO and 5% Tween 80)
-
Cell culture reagents
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Grouping and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Cisplatin (5 mg/kg, intraperitoneal, once weekly)
-
Group 3: this compound (Low Dose, e.g., 20 mg/kg, oral gavage, daily)
-
Group 4: this compound (High Dose, e.g., 40 mg/kg, oral gavage, daily)
-
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI).
Data Presentation: Hypothetical Anti-Cancer Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (Mean ± SD) |
| Vehicle Control | - | 1520 ± 180 | - | +5.2 ± 2.1 |
| Cisplatin | 5 | 480 ± 95 | 68.4 | -8.5 ± 3.5 |
| This compound | 20 | 950 ± 150 | 37.5 | +3.8 ± 1.9 |
| This compound | 40 | 620 ± 110 | 59.2 | +1.5 ± 2.3 |
Potential Signaling Pathway Modulation
Natural products often exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
These protocols and application notes provide a foundational framework for the in vivo evaluation of this compound. It is imperative to conduct preliminary dose-range finding and toxicity studies to establish a safe and effective dose range before proceeding with these efficacy models.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating and Identifying Endophytic Fungi from Medicinal Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endophytic fungi reside within the tissues of living plants without causing any apparent disease symptoms.[1] They are recognized as a prolific source of novel bioactive secondary metabolites with potential applications in medicine, agriculture, and industry.[2][3] Medicinal plants, in particular, represent a promising reservoir for discovering endophytic fungi that can produce compounds with therapeutic properties, sometimes even mimicking the bioactivities of their host plants.[3][4] This document provides detailed protocols and application notes for the successful isolation, identification, and characterization of endophytic fungi from medicinal plant sources.
Data Presentation: Quantitative Analysis of Endophytic Fungi Isolation
Successful isolation of endophytic fungi is often quantified by parameters such as Colonization Frequency (CF) and Isolation Rate (IR). These metrics help in understanding the diversity and distribution of endophytic communities within different plant tissues.
Table 1: Comparative Efficacy of Surface Sterilization Methods. This table summarizes various surface sterilization treatments and their effectiveness, which is crucial for eliminating epiphytic microorganisms without harming the endophytic ones.
| Treatment ID | Plant Part | Sterilizing Agents & Duration | Efficacy/Outcome | Reference(s) |
| T1 | Leaf, Stem | 70% Ethanol (B145695) (1 min) | High contamination | |
| T2 | Leaf, Stem | 70% Ethanol (1 min) -> 0.5% NaOCl (1 min) | Reduced contamination | |
| T3 | Leaf, Stem, Root, Rhizome | 70% Ethanol (1.5 min) -> 1% NaOCl (1.5 min) | Moderate effectiveness | |
| T4 | Leaf, Stem, Root | 70% Ethanol (1.5 min) -> 1.5% NaOCl (2 min) | Good effectiveness | |
| T5 | Leaf, Stem, Root, Rhizome | 70% Ethanol (1 min) -> 2% NaOCl (2-3 min) -> 70% Ethanol (30 sec) | Most effective | |
| T6 | Leaf, Stem | 95% Ethanol (30 sec) -> 5% NaOCl (5 min) -> 95% Ethanol (30 sec) | Effective for various plant types | |
| T7 | Leaf | 70% Ethanol (6 min) -> 2% NaOCl (1 min) -> 70% Ethanol (30 sec) | Effective for Allium sativum leaves | |
| T8 | Bulb | 70% Ethanol (6 min) -> 3% NaOCl (1 min) -> 70% Ethanol (30 sec) | Effective for Allium sativum bulbs |
Table 2: Colonization Frequency and Isolation Rate of Endophytic Fungi in Different Medicinal Plants. These metrics provide insights into the diversity and density of endophytic fungal populations.
| Plant Species | Plant Part | Colonization Frequency (%) | Isolation Rate | Reference(s) |
| Hordeum maritimum | Roots, Leaves, Twigs | Varies with soil salinity | Not specified | |
| Salsola imbricata | Above-ground parts | High | High | |
| Vicia villosa | Leaf, Stem, Root | ~97% | 0.2-0.25 | |
| Poplar Galls | Gall tissue | 95.7 - 98.6% | Varies by aphid species |
Experimental Protocols
Protocol 1: Isolation of Endophytic Fungi
This protocol details the steps from plant sample collection to the culturing of endophytic fungi.
1.1. Sample Collection:
-
Collect healthy, disease-free plant parts (leaves, stems, roots, bark) from the desired medicinal plant.
-
Place samples in sterile bags and transport them to the laboratory, preferably on the same day. For short-term storage, keep them at 4-5°C.
1.2. Surface Sterilization:
-
Thoroughly wash the plant material under running tap water to remove debris and soil particles.
-
Perform a sequential immersion of the plant tissues in different sterilizing agents as outlined in Table 1 (Treatment T5 is often effective). For example:
-
Immerse in 70% ethanol for 1 minute.
-
Transfer to a 2% sodium hypochlorite (B82951) solution for 2-3 minutes (time may vary depending on tissue type).
-
Rinse with 70% ethanol for 30 seconds.
-
Perform a final rinse with sterile distilled water three times.
-
-
To validate the sterilization process, plate the final rinse water onto a culture medium and press sterilized plant segments onto the agar (B569324) surface. No microbial growth indicates successful surface sterilization.
1.3. Inoculation and Incubation:
-
Aseptically cut the surface-sterilized plant tissues into small segments (approx. 0.5 - 1 cm).
-
Place these segments on a suitable culture medium such as Potato Dextrose Agar (PDA) supplemented with an antibiotic (e.g., chloramphenicol (B1208) or streptomycin (B1217042) at 250 mg/L) to inhibit bacterial growth. Other media like Malt Extract Agar (MEA) or Czapek's agar can also be used.
-
Seal the Petri dishes and incubate them at 25-28°C for 3-20 days, or longer if necessary, in the dark.
1.4. Purification of Fungal Isolates:
-
As fungal hyphae emerge from the plant segments, use a sterile needle to pick the hyphal tips and transfer them to fresh PDA plates.
-
Repeat this sub-culturing process until pure cultures are obtained.
Protocol 2: Identification of Endophytic Fungi
Identification is typically a two-step process involving morphological characterization followed by molecular analysis for accurate species determination.
2.1. Morphological Identification:
-
Observe the macroscopic characteristics of the fungal colonies, including their color, texture, and topography on the culture plate.
-
Prepare a slide mount of the fungal culture using a stain like lactophenol cotton blue.
-
Examine the microscopic features such as the structure of hyphae, conidia, and conidiophores under a light microscope. These characteristics can help in preliminary identification to the genus level.
2.2. Molecular Identification using ITS Sequencing: This method is based on the amplification and sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster, a universal barcode for fungi.
2.2.1. Genomic DNA Extraction:
-
Scrape fresh fungal mycelium from a pure culture.
-
Use a commercial DNA extraction kit (e.g., DNeasy Plant Mini Kit) or a CTAB (cetyl trimethyl ammonium (B1175870) bromide) based method for DNA isolation.
2.2.2. PCR Amplification:
-
Perform a Polymerase Chain Reaction (PCR) to amplify the ITS region using universal primers such as ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3'). A typical PCR reaction mixture is provided in Table 3.
-
The amplification is carried out in a thermal cycler.
Table 3: Typical PCR Reaction Mixture for ITS Amplification.
| Component | Volume (µL) for 20µL reaction | Final Concentration |
| PCR Master Mix (2x) | 10 | 1x |
| Forward Primer (ITS1) (10 µM) | 1 | 0.5 µM |
| Reverse Primer (ITS4) (10 µM) | 1 | 0.5 µM |
| Fungal Genomic DNA | 1 | ~50 ng |
| Nuclease-free water | 7 | - |
2.2.3. Sequencing and Identification:
-
Visualize the PCR product on an agarose (B213101) gel to confirm successful amplification.
-
Purify the PCR product and send it for Sanger sequencing.
-
Use the obtained sequence to perform a BLAST search against a public database like GenBank (--INVALID-LINK--) to identify the fungus based on sequence similarity.
Protocol 3: Screening for Bioactive Compounds
Once identified, endophytic fungi can be screened for their ability to produce bioactive secondary metabolites.
3.1. Fermentation and Extraction:
-
Inoculate the pure fungal isolate into a liquid medium, such as Potato Dextrose Broth (PDB), and incubate for 3 weeks under stationary or shaking conditions.
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the secondary metabolites from both the filtrate and the mycelium using an organic solvent like ethyl acetate.
-
Evaporate the solvent to obtain a crude extract.
3.2. Antimicrobial Activity Screening:
-
The agar well diffusion or disk diffusion method is commonly used for preliminary screening.
-
Prepare agar plates inoculated with test pathogens (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Dissolve the crude extract in a suitable solvent (e.g., DMSO) and apply it to sterile paper discs or into wells made in the agar.
-
Incubate the plates and measure the diameter of the inhibition zone around the disc/well to assess antimicrobial activity.
3.3. Secondary Metabolite Profiling using HPLC:
-
High-Performance Liquid Chromatography (HPLC) can be used to analyze the chemical profile of the crude extract.
-
Dissolve the extract in a suitable solvent and inject it into the HPLC system.
-
A reverse-phase column is commonly used with a gradient elution of a mobile phase (e.g., water-acetonitrile).
-
The resulting chromatogram provides a profile of the secondary metabolites present in the extract. Further analysis using techniques like LC-MS can help in identifying the compounds.
References
- 1. Methods used for the study of endophytic fungi: a review on methodologies and challenges, and associated tips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 3. Surface sterilization for isolation of endophytes: Ensuring what (not) to grow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Endophytic Fungi from Indigenous Medicinal Plants – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: Solid-Phase Extraction (SPE) for Cleanup of 7-Hydroxypestalotin Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxypestalotin is a fungal secondary metabolite belonging to the polyketide family. The isolation and purification of such natural products from complex fungal culture extracts are critical steps for further structural elucidation, bioactivity screening, and pharmacological studies. Solid-Phase Extraction (SPE) is a highly effective and efficient technique for the cleanup and concentration of target analytes from complex matrices, offering significant advantages over traditional liquid-liquid extraction methods, including reduced solvent consumption, higher sample throughput, and improved reproducibility.
This application note provides a detailed protocol for the cleanup of this compound from fungal culture extracts using reversed-phase SPE. The chemical properties of this compound (Molecular Formula: C₁₁H₁₈O₅, XLogP3-AA: 0.5) indicate it is a relatively polar molecule, making reversed-phase SPE an ideal choice for its purification. While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly available literature, the purification of this and similar fungal polyketides is of significant interest due to the diverse biological activities exhibited by this class of compounds, including antimicrobial, antifungal, and cytotoxic effects.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the recovery of polar fungal mycotoxins using reversed-phase SPE, which can be expected to be similar for this compound under optimized conditions.
| Analyte (Analogue) | Matrix | SPE Sorbent | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Patulin | Apple Juice | C18 | 91.3 - 95.2 | Not Specified | [3] |
| Patulin | Apple Juice Concentrate | C18 | 96.4 - 114.1 | 1.62 - 4.82 | [3][4] |
| Patulin | Dilute Apple Juice | Not Specified | 85.35 - 90.14 | Not Specified | |
| Patulin | Apple Juice | Polymeric (HLB) | 85 | Not Specified | |
| Citrinin | Cereals | Immunoaffinity Column | 80 - 110 | 0.7 - 4.3 | |
| Citrinin | Spices & Infant Cereals | Immunoaffinity Column | >75 | <5 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.
1. Materials and Reagents
-
SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Solvents (HPLC Grade):
-
Acetonitrile
-
Ethyl Acetate
-
Deionized Water
-
Sample: Fungal culture extract containing this compound, filtered to remove particulate matter.
-
SPE Vacuum Manifold
-
Collection Tubes
-
Nitrogen Evaporator
2. SPE Protocol
A standard reversed-phase SPE protocol consists of four main steps: conditioning, equilibration, sample loading, washing, and elution.
Step 1: Conditioning
-
Pass 5 mL of methanol through the C18 SPE cartridge to activate the sorbent. This solvates the bonded functional groups.
-
Ensure the sorbent bed does not dry out after this step.
Step 2: Equilibration
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent to the aqueous conditions of the sample.
-
Maintain a small amount of water above the sorbent bed to prevent it from drying.
Step 3: Sample Loading
-
Load the pre-filtered fungal extract onto the SPE cartridge.
-
Maintain a slow and steady flow rate (approximately 1-2 mL/min) to ensure efficient retention of this compound.
Step 4: Washing
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities and salts that have not been retained on the sorbent.
-
A second wash with a weak organic solvent mixture (e.g., 5 mL of 5% methanol in water) can be performed to remove less polar interferences. This step may need to be optimized to ensure no loss of the target analyte.
Step 5: Elution
-
Elute the retained this compound from the cartridge using a suitable organic solvent. A step-wise elution with increasing solvent strength can be beneficial for fractionating compounds.
-
Elute with 5 mL of 50% methanol in water.
-
Elute with 5 mL of 100% methanol.
-
Elute with 5 mL of ethyl acetate.
-
-
Collect each fraction in a separate collection tube.
Step 6: Post-Elution Processing
-
Evaporate the collected fractions to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analytical analysis (e.g., HPLC, LC-MS).
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction cleanup of this compound samples.
Caption: Workflow for the cleanup of this compound using SPE.
References
Troubleshooting & Optimization
Troubleshooting low yield of 7-Hydroxypestalotin from fungal fermentation
Welcome to the technical support center for the fungal fermentation of 7-Hydroxypestalotin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their production processes.
Troubleshooting Guides
This section provides solutions to common issues encountered during the fermentation of Pestalotiopsis microspora for the production of this compound.
Issue 1: Low or No Detectable Yield of this compound
Q1: I have followed the general fermentation protocol but my this compound yield is very low or undetectable. What are the primary factors I should investigate?
A1: Low yields of this compound can be attributed to several factors throughout the fermentation and extraction process. The primary areas to investigate are the fungal strain, culture medium composition, fermentation parameters (pH, temperature, aeration, and agitation), and the extraction and quantification methods. Pestalotiopsis species are known to produce a diverse array of secondary metabolites, and the production of a specific compound can be highly sensitive to environmental and nutritional conditions.[1][2]
Issue 2: Optimizing Fermentation Conditions
Q2: How can I systematically optimize the fermentation conditions to improve the yield of this compound?
A2: Optimization of fermentation conditions is a critical step in maximizing the production of secondary metabolites. This typically involves a systematic approach where one factor is varied while others are kept constant (One-Factor-at-a-Time) or a more comprehensive approach like Response Surface Methodology (RSM).
Key Parameters to Optimize:
-
Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.[3][4]
-
pH: The pH of the culture medium affects nutrient uptake and enzyme activity.[5]
-
Temperature: Fungal growth and secondary metabolism are temperature-dependent.
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Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the growth of aerobic fungi and the production of many secondary metabolites.
Below is a logical workflow for optimizing your fermentation process.
Frequently Asked Questions (FAQs)
Q3: Which fungal species is known to produce this compound?
A3: (6S,7S,8R)-hydroxypestalotin has been isolated from the endophytic fungus Pestalotiopsis microspora.
Q4: What is a baseline fermentation protocol for producing this compound?
A4: A documented protocol for the production of this compound involves cultivating Pestalotiopsis microspora in Potato Dextrose Broth (PDB) at 27°C for 2 weeks under static conditions.
Q5: What are the typical yields of secondary metabolites from Pestalotiopsis species?
A5: Specific yield data for this compound is not widely reported in publicly available literature. However, yields of other secondary metabolites from Pestalotiopsis species can vary significantly depending on the compound, strain, and fermentation conditions. For context, the production of other compounds can range from micrograms to milligrams per liter of culture. For example, taxol production by Pestalotiopsis microspora has been reported in the range of 50 to 1487 ng/L.
| Secondary Metabolite | Producing Organism | Reported Yield | Reference |
| Pestalotiollide B | Pestalotiopsis microspora | Yield increased by 887% after genetic modification | |
| Taxol | Pestalotiopsis microspora | 50 - 1487 ng/L | |
| 6-MSA (heterologous) | Pichia pastoris | 2.2 g/L |
Q6: What is the general biosynthetic pathway for pestalotin-type compounds?
A6: this compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis starts with a starter unit (typically acetyl-CoA) and extender units (malonyl-CoA), which undergo a series of condensation reactions. The resulting polyketide chain is then modified by other enzymes to yield the final product. The biosynthesis of pestalotin (B22945) and its derivatives likely involves a highly reducing PKS.
Experimental Protocols
Protocol 1: Inoculum Preparation
A standardized inoculum is crucial for reproducible fermentation results.
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Culture Pestalotiopsis microspora on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until well-sporulated.
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Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
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Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
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Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
Protocol 2: Fermentation of Pestalotiopsis microspora
This protocol is based on the reported method for the production of this compound.
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Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
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Dispense the PDB into appropriate fermentation vessels (e.g., 250 mL Erlenmeyer flasks containing 100 mL of medium).
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Sterilize the medium by autoclaving at 121°C for 15 minutes.
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Inoculate the cooled medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.
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Incubate the cultures at 27°C for 14 days under static conditions.
Protocol 3: Extraction of this compound
This is a general protocol for the extraction of polyketides from a fungal fermentation broth.
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After the fermentation period, separate the mycelial biomass from the culture broth by filtration.
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Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
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The crude extract can then be subjected to further purification by column chromatography.
Protocol 4: Quantification of this compound by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
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Gradient Program:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (if unknown, a photodiode array detector can be used to determine the optimal wavelength).
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Injection Volume: 10-20 µL.
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Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
References
- 1. Genomic Analysis of the Mycoparasite Pestalotiopsis sp. PG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meral.edu.mm [meral.edu.mm]
- 4. maas.edu.mm [maas.edu.mm]
- 5. Identification, Culture Characteristics and Whole-Genome Analysis of Pestalotiopsis neglecta Causing Black Spot Blight of Pinus sylvestris var. mongolica - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture conditions to increase 7-Hydroxypestalotin production
Welcome to the technical support center for the optimization of 7-hydroxypestalotin (B7765573) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Pestalotiopsis microspora and other producing organisms for the synthesis of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound, also known as LL-P880β, is a secondary metabolite with potential pharmaceutical applications. It is primarily produced by endophytic fungi of the genus Pestalotiopsis, with Pestalotiopsis microspora being a notable producer.
Q2: What is the general approach to optimizing this compound production?
A2: Optimization typically involves a multi-step process that begins with screening various culture parameters to identify those that significantly influence yield. This is often followed by a more detailed optimization of the most influential factors using statistical methods like response surface methodology (RSM). The goal is to find the ideal combination of media components and physical parameters to maximize the production of this compound.
Q3: What are the key culture parameters that affect this compound yield?
A3: The production of secondary metabolites like this compound is highly sensitive to culture conditions. Key parameters to consider for optimization include:
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Carbon Source: The type and concentration of the carbon source (e.g., glucose, sucrose, maltose) are critical for both fungal growth and secondary metabolite synthesis.
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Nitrogen Source: Organic nitrogen sources like peptone and yeast extract, as well as inorganic sources such as ammonium (B1175870) sulfate (B86663) and sodium nitrate, can significantly impact yield.
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pH: The initial pH of the culture medium and its control throughout the fermentation process are crucial.
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Temperature: Fungal growth and enzyme activity are temperature-dependent, making this a critical parameter to optimize.
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Aeration and Agitation: Adequate oxygen supply and mixing are essential for the growth of aerobic fungi and can influence metabolite production.
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Inoculum Size and Age: The density and physiological state of the initial fungal culture can affect the kinetics of the fermentation.
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Incubation Time: The duration of the fermentation needs to be optimized to harvest the product at its peak concentration.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to produce this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no fungal growth | - Inadequate media composition- Suboptimal pH or temperature- Contamination- Poor quality inoculum | - Media: Ensure all essential nutrients are present. Consider using a rich medium like Potato Dextrose Broth (PDB) for initial growth.- pH/Temp: Check and adjust the pH of your medium to a suitable range for Pestalotiopsis (typically around 6.0-7.0). Ensure your incubator is calibrated to the correct temperature (e.g., 25-28°C).- Contamination: Use sterile techniques for all manipulations. Visually inspect cultures for signs of bacterial or cross-contamination.- Inoculum: Use a fresh, actively growing culture for inoculation. |
| Good growth, but low this compound yield | - Suboptimal culture conditions for secondary metabolism- Incorrect harvest time- Inefficient extraction | - Optimization: Systematically vary one factor at a time (e.g., carbon source, nitrogen source, pH) to identify conditions that favor this compound production over just biomass growth.- Harvest Time: Perform a time-course study to determine the optimal incubation period for maximum yield.- Extraction: Ensure your extraction solvent (e.g., ethyl acetate) and method are efficient for recovering this compound. |
| Inconsistent results between batches | - Variability in media preparation- Inconsistent inoculum size or age- Fluctuations in incubator conditions | - Standardize Protocols: Maintain strict consistency in media preparation, including the source and lot of components.- Inoculum: Standardize the amount and age of the inoculum used for each fermentation.- Monitor Conditions: Regularly monitor and log incubator temperature and shaker speed to ensure consistency. |
| Difficulty in quantifying this compound | - Inappropriate analytical method- Matrix effects from culture broth- Lack of a pure standard | - Method Development: Develop and validate a specific High-Performance Liquid Chromatography (HPLC) method for this compound.- Sample Preparation: Include a sample clean-up step (e.g., solid-phase extraction) to remove interfering compounds from the culture extract before analysis.- Standard Curve: Obtain a certified reference standard of this compound to generate a reliable calibration curve for quantification. |
Data on Optimization Parameters
The following tables summarize hypothetical quantitative data to illustrate the potential impact of different culture parameters on this compound production. This data should be used as a guide for designing your own optimization experiments.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45.2 |
| Sucrose | 7.9 | 58.7 |
| Maltose | 7.2 | 35.1 |
| Fructose | 8.1 | 41.5 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 9.2 | 72.3 |
| Yeast Extract | 8.8 | 65.1 |
| Ammonium Sulfate | 6.5 | 28.9 |
| Sodium Nitrate | 6.1 | 25.4 |
Table 3: Effect of pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 7.8 | 48.9 |
| 6.0 | 9.1 | 75.6 |
| 7.0 | 8.5 | 68.2 |
| 8.0 | 6.9 | 35.7 |
Table 4: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 6.2 | 33.1 |
| 25 | 9.3 | 78.4 |
| 30 | 8.7 | 62.5 |
| 35 | 5.4 | 21.8 |
Experimental Protocols
Protocol 1: Cultivation of Pestalotiopsis microspora for this compound Production
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Media Preparation: Prepare Potato Dextrose Broth (PDB) medium. For optimization experiments, modify the medium by adding different carbon or nitrogen sources at desired concentrations. Adjust the pH of the medium to the desired value before autoclaving.
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Inoculation: Inoculate the sterile PDB medium with a fresh, actively growing culture of P. microspora. A typical inoculum would be a 5 mm agar (B569324) plug from a 7-day old culture on Potato Dextrose Agar (PDA).
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Incubation: Incubate the inoculated flasks in a shaking incubator at a specified temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a predetermined duration (e.g., 14 days).
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Harvesting: After incubation, separate the mycelium from the culture broth by filtration.
Protocol 2: Extraction of this compound
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Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
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Mycelium Extraction: Homogenize the harvested mycelium and extract it with ethyl acetate using sonication or shaking.
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Combine and Evaporate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 3: Quantification of this compound by HPLC
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Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter before injection.
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HPLC Conditions (Hypothetical):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard (e.g., 254 nm).
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Injection Volume: 20 µL.
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Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Hypothetical biosynthesis pathway of this compound.
Overcoming challenges in the purification of 7-Hydroxypestalotin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Hydroxypestalotin, a secondary metabolite from the endophytic fungus Pestalotiopsis microspora.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Question 1: I have a low yield of this compound in my crude extract before purification. What are the possible causes and solutions?
Answer:
Low initial yield can stem from several factors related to the fungal culture and extraction process.
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Suboptimal Fungal Culture Conditions: The production of secondary metabolites is highly dependent on the growth conditions of the fungus.
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Solution: Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. Conduct a time-course study to determine the optimal harvest time for maximum this compound production.
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Inefficient Extraction: The choice of solvent and extraction method is critical for efficiently recovering this compound from the fungal broth and mycelium.
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Solution: this compound is a moderately polar compound. Ethyl acetate (B1210297) is a commonly used solvent for extracting such metabolites.[1][2] Ensure thorough extraction by performing multiple rounds of liquid-liquid extraction. A preliminary solvent screening (e.g., dichloromethane (B109758), ethyl acetate, butanol) can identify the most effective solvent for your specific fungal strain and culture conditions.
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Question 2: During my chromatographic separation, I'm observing co-elution of impurities with my this compound peak. How can I improve the resolution?
Answer:
Co-elution is a common challenge when purifying natural products from complex mixtures.[3] The co-eluting impurities are likely other secondary metabolites from Pestalotiopsis microspora with similar polarities. Known metabolites include pestalotin, pitholides, and tyrosol.[1][2]
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Optimize the Mobile Phase: Modifying the solvent system can significantly alter the selectivity of your separation.
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Solution for Reversed-Phase HPLC:
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Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). These solvents offer different selectivities.
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Adjust the pH of the aqueous component. Since this compound is neutral, altering the pH is unlikely to affect its retention significantly, but it can change the retention of acidic or basic impurities.
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Employ a shallower gradient. A slow, gradual increase in the organic solvent concentration can improve the separation of closely eluting compounds.
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-
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Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry can provide the necessary selectivity.
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Solution: If you are using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded column. These stationary phases offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.
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Question 3: I'm experiencing a loss of my target compound during purification, and I suspect it might be degrading. What are the potential stability issues for this compound?
Answer:
This compound contains a lactone ring, which can be susceptible to hydrolysis under certain conditions.
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pH-Mediated Hydrolysis: The ester bond in the lactone ring can be cleaved under both acidic and basic conditions, leading to the inactive, ring-opened hydroxy acid.
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Solution: Maintain a neutral pH (around 6.5-7.5) for all your buffers and solvents throughout the purification process. Avoid prolonged exposure to strong acids or bases. If pH adjustment is necessary, use a buffered system.
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Thermal Degradation: Many natural products are sensitive to heat.
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Solution: Perform all purification steps at room temperature or below. If possible, use a refrigerated autosampler and fraction collector. When evaporating solvents, use a rotary evaporator at a low temperature (e.g., 30-35°C) and avoid complete dryness, as this can sometimes lead to degradation.
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Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound?
A1: A general workflow involves a multi-step process, starting from the fungal culture and ending with the purified compound.
Experimental Workflow for this compound Purification
Caption: A general experimental workflow for the purification of this compound.
Q2: Which analytical techniques are suitable for monitoring the purity of this compound fractions?
A2: A combination of techniques is recommended for effective monitoring.
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Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial screening of fractions. A suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a polar solvent like ethyl acetate or methanol.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Detection can be done using a UV detector (wavelength scan can determine the optimal wavelength) or a mass spectrometer (MS) for confirmation of the molecular weight.
Q3: How can I confirm the identity of my purified this compound?
A3: Spectroscopic methods are essential for structural confirmation.
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Mass Spectrometry (MS): To confirm the molecular weight (C11H18O5, MW: 230.26 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by comparing the obtained spectra with literature data.
Data Presentation
The following table presents hypothetical data from different purification strategies to illustrate the impact of troubleshooting on yield and purity.
| Strategy | Initial Crude Mass (mg) | Chromatography Method | Mobile Phase | Yield (mg) | Purity (%) |
| Initial Attempt | 500 | Silica Gel Column | Hexane/Ethyl Acetate (Gradient) | 25 | 85 |
| Optimization 1 | 500 | Silica Gel Column | Dichloromethane/Methanol (Shallow Gradient) | 22 | 92 |
| Optimization 2 | 500 | Preparative HPLC (C18) | Water/Acetonitrile (Gradient) | 18 | >98 |
This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
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Culture Pestalotiopsis microspora in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C with shaking.
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Separate the mycelium from the broth by filtration.
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Lyophilize and grind the mycelium.
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Extract the powdered mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.
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Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 35°C to obtain the crude extract.
Protocol 2: Reversed-Phase HPLC Method Development
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Column: C18, 5 µm, 4.6 x 250 mm.
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Mobile Phase: A: Water; B: Acetonitrile.
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Gradient: Start with a linear gradient of 10% B to 100% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution around the peak corresponding to this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting co-eluting impurities.
Troubleshooting Co-eluting Impurities
References
Improving the stability and solubility of 7-Hydroxypestalotin for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 7-Hydroxypestalotin in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into aqueous buffer for my bioassay. Why did this happen and how can I prevent it?
A1: This is a common issue known as "antisolvent precipitation." this compound, like many organic small molecules, is highly soluble in organic solvents like DMSO but has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes, causing the compound to "crash out" of solution.
To prevent this, you can try the following:
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Lower the final concentration: The simplest solution is often to work with a lower final concentration of this compound in your assay.
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Optimize the dilution method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help keep the compound in solution.
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Use co-solvents: Incorporating a small amount of a water-miscible organic co-solvent (e.g., ethanol (B145695), PEG-400) in your final assay buffer can improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the bioassay outcome.
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Adjust the pH: The solubility of this compound may be pH-dependent. Experiment with slightly adjusting the pH of your aqueous buffer to see if it improves solubility. However, ensure the pH remains within a range that is compatible with your biological assay.
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Use solubilizing agents: Agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Q2: I'm concerned about the stability of this compound in my aqueous bioassay medium over the course of a long-term experiment. What are the primary stability concerns?
A2: The primary stability concern for this compound in aqueous solutions is the hydrolysis of its δ-lactone ring. Lactones are susceptible to hydrolysis, which breaks the ring structure and renders the molecule inactive. This hydrolysis can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is also temperature-dependent, with higher temperatures accelerating degradation.
Q3: Can I prepare a high-concentration stock solution of this compound in water?
A3: It is highly unlikely that you can prepare a high-concentration stock solution of this compound in water due to its presumed low aqueous solubility. It is best to use an organic solvent like DMSO or ethanol to prepare a concentrated stock solution, which can then be serially diluted into your aqueous assay buffer.
Q4: What is the recommended storage condition for a DMSO stock solution of this compound?
A4: DMSO stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation. It is also crucial to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound precipitation and degradation.
Troubleshooting Guides
Issue 1: Precipitate Formation During Experiment
| Symptom | Possible Cause | Troubleshooting Steps |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | Antisolvent precipitation due to low aqueous solubility. | 1. Decrease Final Concentration: Lower the final concentration of this compound in the assay. 2. Serial Dilution: Perform a stepwise serial dilution instead of a single large dilution. 3. Use Co-solvents: Add a small amount of a biocompatible co-solvent (e.g., ethanol, PEG-400) to the final assay buffer. 4. Pre-warm Media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the compound. |
| Precipitate forms in the stock solution vial. | 1. Water Contamination: DMSO is hygroscopic and can absorb moisture, reducing the solubility of the compound. 2. Concentration Exceeds Solubility Limit: The stock concentration may be too high. | 1. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO. 2. Proper Storage: Store stock solutions in tightly sealed vials with desiccant. 3. Aliquot: Aliquot stock solutions to minimize exposure to air and moisture. 4. Gentle Warming: If a precipitate is observed, gently warm the vial to 37°C and vortex to redissolve. |
| Cloudiness or precipitate appears in cell culture wells over time. | 1. Compound Degradation: The compound may be degrading into less soluble byproducts. 2. Interaction with Media Components: The compound may be interacting with proteins or other components in the cell culture medium. | 1. Reduce Incubation Time: If possible, shorten the duration of the experiment. 2. Use Serum-Free Media: If compatible with your cells, consider using serum-free or low-serum media. 3. Incorporate Solubilizers: Consider using cyclodextrins to enhance and maintain solubility over time. |
Issue 2: Inconsistent or Poor Bioassay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent compound concentration due to precipitation or uneven distribution. | 1. Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved at each dilution step. 2. Proper Mixing: Gently mix the assay plate after adding the compound to ensure even distribution. 3. Perform Solubility Check: Determine the kinetic solubility of this compound in your specific assay medium to ensure you are working below its solubility limit. |
| Loss of compound activity over time. | Degradation of this compound in the aqueous assay buffer, likely due to lactone hydrolysis. | 1. pH and Temperature Control: Ensure the pH of your assay buffer is stable and as close to neutral as possible. Avoid elevated temperatures for prolonged periods. 2. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. 3. Stability Assessment: Perform a stability study of this compound in your assay medium to understand its degradation kinetics. |
Data Presentation
Table 1: Estimated Solubility of this compound Analogue (Andrographolide) in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Solubility (µg/mL) | Molar Concentration (mM) at Saturation (MW = 230.26 g/mol ) |
| DMSO | ~3 | ~3000 | ~13.0 |
| Ethanol | ~0.2 | ~200 | ~0.87 |
| Methanol | Slightly Soluble | - | - |
| Water | Almost Insoluble | - | - |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~500 | ~2.17 |
Table 2: Estimated Stability of this compound Analogue (Andrographolide) in Aqueous Solution
| Condition | Observation | Recommendation |
| Acidic (pH 3-5) | Relatively stable. | For short-term experiments, acidic conditions may be tolerated. |
| Neutral (pH 7) | Susceptible to hydrolysis. | Prepare fresh solutions and use promptly. Consider stability-enhancing formulations for long-term assays. |
| Alkaline (pH > 7) | Unstable, degradation increases with alkalinity. | Avoid alkaline conditions. |
| Elevated Temperature | Degradation is accelerated at higher temperatures. | Maintain solutions at room temperature or on ice during experiments and store at ≤ -20°C for long-term storage. |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer of choice.
Materials:
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This compound
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Anhydrous DMSO
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
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96-well clear bottom plate
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Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
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Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate.
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Add 198 µL of the pre-warmed aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
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Seal the plate and shake at room temperature for 1-2 hours.
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Measure the turbidity of each well by reading the absorbance at 620 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
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The kinetic solubility is the highest concentration that does not show a significant increase in absorbance.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method to prepare a cyclodextrin (B1172386) inclusion complex to improve the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Procedure:
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Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10-20% (w/v).
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While vigorously stirring the HP-β-CD solution, slowly add the powdered this compound.
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Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The container should be sealed to prevent evaporation.
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After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
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The clear filtrate is your aqueous stock solution of the this compound-cyclodextrin inclusion complex.
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The concentration of this compound in the stock solution should be determined analytically (e.g., by HPLC-UV or LC-MS).
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified degradation pathway of this compound.
References
Resolving co-eluting impurities during HPLC analysis of 7-Hydroxypestalotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Hydroxypestalotin.
Troubleshooting Guide: Resolving Co-eluting Impurities
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in HPLC analysis. For a molecule like this compound, which contains multiple chiral centers, co-elution with diastereomers is a primary concern. Degradation products formed during synthesis, purification, or storage can also co-elute with the main peak.
Initial Assessment of Co-elution
The first step in troubleshooting is to confirm the presence of a co-eluting impurity.
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Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or shoulders on the this compound peak. A perfectly symmetrical Gaussian peak is an indicator of purity, but not a guarantee.
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Peak Purity Analysis with Diode Array Detector (DAD): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity with a different UV-Vis spectrum.
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Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer is a highly effective method for detecting co-eluting impurities. By extracting ion chromatograms for the expected mass of this compound (m/z 231.12 for [M+H]⁺) and other potential masses, one can identify hidden impurities.[1] Diastereomers will have the same mass, but may exhibit subtle differences in fragmentation patterns under certain MS/MS conditions.
Logical Workflow for Troubleshooting Co-elution
The following diagram illustrates a systematic approach to resolving co-eluting impurities during the HPLC analysis of this compound.
Caption: A logical workflow for diagnosing and resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most likely co-eluting impurities with this compound?
A1: Given the structure of this compound, the most probable co-eluting impurities are:
-
Diastereomers: this compound has multiple stereocenters. During synthesis or natural product isolation, other diastereomers can be formed and may have very similar chromatographic behavior.
-
Degradation Products: As a lactone with secondary alcohol groups, this compound can be susceptible to degradation under certain conditions:
Q2: My this compound peak is tailing. What is the likely cause and how can I fix it?
A2: Peak tailing can be an indication of a co-eluting impurity on the trailing edge of the main peak. However, it can also be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
Troubleshooting Steps:
-
Confirm Co-elution: Use DAD peak purity analysis or LC-MS to check for impurities under the tail.
-
If Co-elution is Confirmed: Follow the strategies outlined in the troubleshooting guide, such as changing the organic modifier (e.g., from acetonitrile to methanol (B129727), or vice-versa) or adjusting the mobile phase pH.
-
If No Co-elution is Detected (Silanol Interaction):
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Use a Modern, High-Purity Silica Column: These columns have fewer accessible silanol groups.
-
Work at a Lower pH: A mobile phase pH of 2.5-3.5 will suppress the ionization of silanol groups, reducing their interaction with the analyte.
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Add a Competing Base: For basic impurities, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape.
-
Q3: I am trying to separate diastereomers of this compound. What is a good starting point for my HPLC method?
A3: Separating diastereomers often requires careful method development, as they have identical masses and often similar polarities. Here are two potential starting points:
-
Reversed-Phase HPLC: This is often the first choice due to its versatility.
-
Column: A high-resolution C18 or Phenyl-Hexyl column. Phenyl-hexyl columns can offer different selectivity for compounds with aromatic rings or conjugated systems.
-
Mobile Phase: A gradient of water and acetonitrile or methanol. Acetonitrile and methanol have different selectivities and should both be screened.
-
Temperature: Temperature can affect selectivity. Try running the separation at both ambient and elevated temperatures (e.g., 40°C).
-
-
Normal-Phase/HILIC HPLC: For polar compounds that are not well-retained in reversed-phase, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.
-
Column: A bare silica, cyano (CN), or amino (NH2) column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethanol (B145695) or isopropanol (B130326) for normal-phase. For HILIC, a high concentration of acetonitrile with a small amount of aqueous buffer is used.
-
Illustrative HPLC Method Parameters for Diastereomer Separation
The following table provides a hypothetical starting point for separating this compound from a diastereomeric impurity using reversed-phase HPLC.
| Parameter | Condition 1 (Acetonitrile) | Condition 2 (Methanol) |
| Column | C18, 2.7 µm, 100 x 3.0 mm | C18, 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-60% B in 15 min | 30-70% B in 15 min |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temp. | 35°C | 35°C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Vol. | 2 µL | 2 µL |
Hypothetical Quantitative Data
The table below shows illustrative data for the separation of this compound from a hypothetical co-eluting diastereomer (Impurity A) under the two conditions described above.
| Analyte | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 | Resolution (Rs) - Condition 1 | Resolution (Rs) - Condition 2 |
| This compound | 8.52 | 9.21 | - | - |
| Impurity A | 8.75 | 9.63 | 1.3 | 1.8 |
Note: This data is for illustrative purposes only and is intended to demonstrate the potential impact of changing the organic modifier on selectivity and resolution.
Q4: How can I perform a forced degradation study for this compound to identify potential co-eluting impurities?
A4: A forced degradation study intentionally stresses the drug substance to produce degradation products, which helps in developing a stability-indicating HPLC method.[5]
Experimental Protocol for Forced Degradation
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
Analyze all stressed samples, along with an unstressed control, by HPLC-DAD-MS to identify and characterize the degradation products.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
Enhancing the production of fungal secondary metabolites in liquid culture
Welcome to the technical support center for enhancing the production of fungal secondary metabolites in liquid culture. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance, frequently asked questions, and detailed experimental protocols to overcome common challenges and optimize metabolite yields.
Frequently Asked Questions (FAQs)
This section addresses general high-level questions about fungal secondary metabolite production.
Q1: What are fungal secondary metabolites and why are they important? A: Fungal secondary metabolites (SMs) are a diverse group of organic compounds produced by fungi that are not essential for their primary growth, development, or reproduction.[1] Instead, they play crucial roles in competition, defense, and communication with other organisms.[1] These compounds are of significant interest to science and industry due to their wide range of bioactive properties, including antibiotic, antifungal, antiviral, and antitumor activities, which have led to the development of life-saving medicines and agrochemicals.[2][3]
Q2: When do fungi typically produce secondary metabolites? A: The production of secondary metabolites generally occurs during the stationary phase of fungal growth, after the exponential growth phase has slowed or ceased due to nutrient limitation or other stressors.[1] This is often referred to as the "idiophase." Understanding this timing is critical for designing fermentation experiments to maximize yield.
Q3: What is the "One Strain, Many Compounds" (OSMAC) approach? A: The OSMAC approach is a fundamental strategy in natural product discovery that leverages the principle that a single fungal strain can produce a variety of secondary metabolites under different culture conditions. By systematically altering parameters such as media composition, temperature, pH, and aeration, researchers can activate "silent" or poorly expressed biosynthetic gene clusters (BGCs), leading to the discovery of novel compounds or increased yields of known ones.
Q4: What are the major classes of fungal secondary metabolites? A: Fungal secondary metabolites are structurally diverse and are typically classified based on their biosynthetic origins. The major classes include polyketides, non-ribosomal peptides, terpenes (like gibberellins), and alkaloids derived from amino acid precursors. Many compounds are also hybrids, combining elements from different pathways.
Q5: How can I get started with optimizing production for a new fungal strain? A: A good starting point is to apply the OSMAC strategy to find a suitable preliminary culture condition. This involves cultivating the strain in a variety of different liquid and solid media to assess its chemical profile under different nutrient conditions. Once a promising condition is identified, a more systematic approach like a fractional factorial experimental design (FFED) can be used to further optimize parameters like media components, temperature, and pH for yield enhancement.
Troubleshooting Guide
This guide provides solutions to specific problems commonly encountered during liquid culture experiments.
| Problem / Question | Possible Causes | Recommended Solutions |
| Q6: Why is the yield of my target metabolite consistently low or undetectable? | 1. Suboptimal Culture Conditions: The medium composition (carbon/nitrogen source, pH, trace elements) may not be conducive to SM production. 2. Incorrect Growth Phase: Harvesting may be occurring before or after the stationary phase when peak production occurs. 3. Silent Biosynthetic Gene Cluster (BGC): The gene cluster responsible for your metabolite may not be expressed under standard lab conditions. 4. Low Inoculum Density: Insufficient starting material can lead to poor growth and production. 5. Inadequate Aeration: Oxygen levels can be a critical limiting factor for many fungal fermentations. | 1. Optimize Media: Systematically vary carbon and nitrogen sources, pH, and temperature. Use the OSMAC approach by testing several different standard media (e.g., PDB, YESD, Czapek Dox). 2. Time-Course Study: Perform a time-course experiment, harvesting samples every 24-48 hours to identify the optimal production window. 3. Use Elicitors/Inducers: Add chemical elicitors (e.g., ionic liquids, enzyme inhibitors) or co-culture with other microbes to induce BGC expression. 4. Standardize Inoculum: Prepare a spore suspension and inoculate with a consistent, optimal concentration (e.g., 10^5 - 10^7 spores/mL). If the fungus doesn't sporulate, use standardized mycelial plugs. 5. Improve Aeration: Increase shaker speed (rpm) or use baffled flasks to improve oxygen transfer. |
| Q7: My fungal culture shows good biomass growth, but no secondary metabolite production. What's wrong? | 1. Nutrient Repression: High levels of easily metabolized carbon or nitrogen sources can promote rapid growth (primary metabolism) while repressing secondary metabolism. 2. Incorrect Precursors: The biosynthetic pathway for your target metabolite may require specific precursor molecules that are absent or limiting in the medium. | 1. Induce Nutrient Limitation: Design a medium with a limiting primary nutrient to trigger the switch to the stationary phase and secondary metabolism. Test different carbon sources. 2. Precursor Feeding: Supplement the culture medium with known or suspected biosynthetic precursors for your target compound class. |
| Q8: How can I reduce batch-to-batch variability in my fermentation experiments? | 1. Inconsistent Inoculum: Variation in the age, viability, or quantity of the inoculum is a major source of inconsistency. 2. Media Preparation Errors: Minor differences in media component weights or final pH can have significant effects. 3. Environmental Fluctuations: Inconsistent temperature or shaking speeds in incubators. | 1. Standardize Inoculum Protocol: Use glycerol (B35011) stocks for long-term storage. Always prepare spore suspensions or mycelial plugs using a standardized, documented procedure to ensure consistent starting cultures. 2. Use Master Mixes: For media preparation, create large, homogenous batches of dry ingredients or concentrated sterile liquid stocks. 3. Calibrate Equipment: Regularly calibrate incubators, shakers, and pH meters to ensure consistent operating conditions. |
| Q9: I am observing contamination in my liquid cultures. What are the common sources and how can I prevent it? | 1. Improper Aseptic Technique: Introducing contaminants during inoculation or sampling. 2. Incomplete Sterilization: Autoclave cycles may be too short or at the wrong temperature/pressure for the media volume. 3. Contaminated Starting Materials: The initial spore or mycelial stock may be contaminated. | 1. Strict Aseptic Technique: Work in a laminar flow hood, flame-sterilize all tool loops and flask necks, and use sterile consumables. 2. Validate Sterilization: Use autoclave indicator tape and ensure proper autoclave settings for your specific media and volumes. For heat-sensitive components, use sterile filtration. 3. Isolate and Purify Strain: Streak your fungal culture on solid agar (B569324) plates to obtain a pure, single-colony isolate before starting liquid cultures. |
Optimization & Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues in fungal secondary metabolite production.
Caption: Troubleshooting workflow for low secondary metabolite yield.
Quantitative Data on Optimization Strategies
Systematic optimization of culture parameters can lead to dramatic increases in metabolite yield. The table below summarizes findings from a study optimizing N-methylsansalvamide (SA) production from Fusarium sp. R1.
Table 1: Effect of Culture Parameter Optimization on N-methylsansalvamide (SA) Yield
| Parameter Optimized | Initial Condition | Optimized Condition | SA Yield (mg/L) | Fold Increase |
| Baseline | Initial Medium & Conditions | - | 54.05 ± 3.45 | 1.0x |
| Fermentation Time | 7 days | 13 days | ~150 | ~2.8x |
| Temperature | 28 °C | 24 °C | ~200 | ~3.7x |
| Initial pH | 7.5 | 6.5 | ~220 | ~4.1x |
| Seed Age | 72 h | 24 h | ~250 | ~4.6x |
| Carbon Source | Glucose (10 g/L) | Sucrose (22.5 g/L) | - | - |
| Nitrogen Source | Tryptone (5 g/L) | Tryptone (16.5 g/L) | - | - |
| Final Optimized | Initial Medium & Conditions | All parameters optimized | 536.77 ± 2.67 | ~10x |
| Data summarized from a study on Fusarium sp. R1. |
Signaling & Regulation
The production of secondary metabolites is controlled by complex regulatory networks. Global regulators like the LaeA/Velvet complex play a key role in activating BGCs in response to environmental cues.
Caption: Simplified signaling pathway for SM production regulation.
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments in optimizing fungal secondary metabolite production.
Protocol 1: Preparation of Fungal Spore Suspension
This protocol describes the standardized preparation of a spore suspension for inoculating liquid cultures, which is critical for experimental reproducibility.
Materials:
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Mature fungal culture on an agar plate (e.g., PDA)
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Sterile distilled water with 0.05% Tween 80
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Sterile 50 mL centrifuge tubes
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Sterile syringe and fiberglass or Miracloth for filtration
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Hemocytometer (Neubauer chamber)
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Microscope
Methodology:
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Reactivation: Ensure the fungal strain is actively growing from a preserved stock on a fresh agar plate.
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Spore Harvesting: Aseptically add 10 mL of sterile 0.05% Tween 80 water to the surface of a mature, sporulating fungal plate. Gently scrape the surface with a sterile loop or spreader to release the spores.
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Filtration: Draw the spore suspension into a sterile syringe. Attach a sterile filter holder containing fiberglass or Miracloth and filter the suspension into a sterile 50 mL centrifuge tube to remove mycelial fragments.
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Washing: Centrifuge the tube at 4000 rpm for 15 minutes. Discard the supernatant and resuspend the spore pellet in 15 mL of sterile distilled water. Repeat this washing step two more times to remove residual media components.
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Quantification: After the final wash, resuspend the pellet in a known volume of sterile water. Perform a 1:10 or 1:100 dilution and count the spore concentration using a hemocytometer.
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Storage & Use: Adjust the concentration to a desired stock (e.g., 1x10⁸ spores/mL). This stock can be used immediately to inoculate liquid cultures to a final concentration of ~10⁵ spores/mL or stored at 4°C for short-term use.
Protocol 2: Small-Scale Liquid Culture for OSMAC Screening
This protocol outlines a method for screening multiple media types to identify conditions that favor secondary metabolite production.
Materials:
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Standardized spore suspension (from Protocol 1)
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Selection of different liquid media (e.g., Potato Dextrose Broth, Czapek Dox, YESD, YPSS)
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Sterile 250 mL Erlenmeyer flasks
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Orbital shaker incubator
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Solvents for extraction (e.g., Ethyl Acetate, Methanol)
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Analytical equipment (e.g., HPLC-MS)
Methodology:
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Media Preparation: Prepare 50 mL of at least 3-4 different types of liquid media in 250 mL Erlenmeyer flasks. Prepare each medium in triplicate for statistical validity.
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Inoculation: Inoculate each flask with the spore suspension to a final concentration of approximately 10⁵ spores/mL.
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Incubation: Incubate the flasks at a standard temperature (e.g., 25-28°C) on an orbital shaker at a consistent speed (e.g., 150-200 rpm) for a set period, typically 7-14 days.
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Harvesting: After incubation, separate the mycelium from the culture broth by filtration (e.g., using Miracloth or vacuum filtration).
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Extraction:
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Broth: Perform a liquid-liquid extraction of the culture filtrate using an appropriate organic solvent like ethyl acetate.
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Mycelium: The mycelial mass can be freeze-dried, ground, and extracted with a solvent like methanol (B129727) or acetone.
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Analysis: Evaporate the solvent from the extracts. Redissolve the dried extracts in a suitable solvent (e.g., methanol) and analyze the chemical profile using HPLC-UV/MS to compare the production of secondary metabolites across the different media conditions.
Protocol 3: Solid Phase Extraction (SPE) for Sample Clean-up
This protocol is used to clean up and fractionate the crude extract from Protocol 2, removing salts and primary metabolites before analytical analysis.
Materials:
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Dried crude extract
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SPE Cartridge (e.g., C18, 2g)
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Methanol (MeOH) and HPLC-grade water
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Vacuum manifold (optional, but recommended)
Methodology:
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Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of 100% MeOH, followed by 10 mL of 100% H₂O through it. Do not let the cartridge run dry.
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Sample Loading: Redissolve the dried extract in 1-2 mL of water (if not fully soluble, a small amount of MeOH can be added). Load the sample solution onto the conditioned cartridge.
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Fraction Elution: Elute the cartridge with a stepwise gradient of increasing solvent polarity. This separates compounds based on their hydrophobicity.
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Fraction 0 (Flow-through): Elute with 10 mL of 100% H₂O. This fraction contains highly polar compounds like salts and sugars and is often discarded.
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Fraction 1 (F1): Elute with 10 mL of 25:75 MeOH/H₂O.
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Fraction 2 (F2): Elute with 10 mL of 50:50 MeOH/H₂O.
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Fraction 3 (F3): Elute with 10 mL of 75:25 MeOH/H₂O.
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Fraction 4 (F4): Elute with 10 mL of 100% MeOH.
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Analysis: Collect each fraction separately, evaporate the solvent, and analyze each fraction via HPLC-MS to identify which fractions contain the metabolites of interest. This helps focus subsequent large-scale purification efforts.
References
Addressing degradation of 7-Hydroxypestalotin during extraction and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxypestalotin. The following sections address common challenges related to its degradation during extraction and storage, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
FAQ 1: My this compound extract is showing signs of degradation shortly after extraction. What are the likely causes and how can I mitigate this?
Degradation of this compound post-extraction can be attributed to several factors, including exposure to harsh temperatures, inappropriate pH levels, light, and oxygen. The presence of hydroxyl groups in its structure makes it susceptible to oxidation and other chemical transformations.
Troubleshooting Steps:
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Temperature Control: High temperatures during extraction can accelerate degradation. It is crucial to maintain low temperatures throughout the process.
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pH Management: The stability of compounds with hydroxyl and lactone functionalities can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the lactone ring. It is advisable to work with neutral pH conditions unless experimental data suggests otherwise.
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Light and Oxygen Sensitivity: Exposure to UV light and atmospheric oxygen can lead to photodegradation and oxidation.
Recommended Actions:
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Conduct extractions at low temperatures (e.g., on ice or in a cold room).
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Use solvents with minimal water content to reduce the risk of hydrolysis.
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Work under dim light and consider using amber-colored glassware to protect the sample from light.
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Purge storage vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.
FAQ 2: What are the optimal conditions for long-term storage of purified this compound?
For long-term stability, it is essential to control environmental factors such as temperature, humidity, and light exposure.
Storage Recommendations:
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes chemical degradation and microbial growth. |
| Form | Lyophilized powder or in an anhydrous organic solvent | Reduces the potential for hydrolysis. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Container | Amber glass vials with airtight seals | Protects from light and moisture. |
FAQ 3: I am observing multiple peaks in my HPLC analysis of a stored this compound sample. How can I determine if these are degradation products?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the degradation products, a forced degradation study is recommended.
Troubleshooting Workflow for Peak Identification:
Caption: Workflow for identifying degradation products of this compound.
By systematically comparing the peaks from the forced degradation study with those in your stored sample, you can identify the degradation products and understand the degradation pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, quantification, and stability testing of this compound.
Protocol 1: Extraction of this compound from Pestalotiopsis microspora
This protocol is adapted from a method used for a stereoisomer and should be optimized for this compound.[1]
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Fungal Cultivation:
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Inoculate Pestalotiopsis microspora on Potato Dextrose Agar (PDA) and incubate at 27°C for 5-7 days.
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Transfer the fungal culture to Potato Dextrose Broth (PDB) and incubate at 27°C for 2 weeks with shaking.
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Extraction:
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Separate the mycelia from the culture filtrate using a Buchner funnel.
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Extract the filtrate three times with an equal volume of ethyl acetate (B1210297).
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Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
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Purification (General Approach):
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Fractionate the crude extract using vacuum liquid chromatography (VLC) with a gradient of solvents of increasing polarity (e.g., dichloromethane, dichloromethane-acetone, acetone, and methanol).
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Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).
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Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
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Column and Mobile Phase Selection:
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Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Use a mobile phase gradient of acetonitrile (B52724) and water (both with 0.1% formic acid to improve peak shape).
-
-
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3]
Stress Conditions for Forced Degradation:
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl | Room temperature or 60°C for up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for up to 24 hours |
| Oxidation | 3% H₂O₂ | Room temperature for up to 24 hours |
| Thermal Degradation | Heat | 60°C in a calibrated oven for up to 48 hours |
| Photodegradation | UV light (254 nm) and visible light | Expose solid or solution to light for a defined period |
Procedure:
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Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
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Expose the solutions to the stress conditions outlined in the table above.
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At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
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Analyze the samples using the developed stability-indicating HPLC method.
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Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Data on Degradation and Stability
Hypothetical Degradation of this compound under Forced Conditions:
| Stress Condition | Duration (hours) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 15% | 2 |
| 0.1 M NaOH at RT | 8 | 25% | 3 |
| 3% H₂O₂ at RT | 12 | 10% | 1 |
| 60°C | 48 | 5% | 1 |
| UV Light (254 nm) | 24 | 30% | 4 |
Note: These values are for illustrative purposes only and must be determined experimentally.
By following these guidelines and protocols, researchers can better anticipate and address the challenges associated with the degradation of this compound, ensuring the integrity and reliability of their experimental results.
References
Strategies to improve the recovery of 7-Hydroxypestalotin from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the recovery of 7-Hydroxypestalotin from crude fungal extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your extraction and purification processes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the isolation and purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Incomplete Cell Lysis | Fungal cell walls can be robust. Consider mechanical disruption methods like sonication, bead beating, or grinding with liquid nitrogen before solvent extraction. |
| Inappropriate Solvent | The polarity of the extraction solvent is critical. Ethyl acetate (B1210297) is commonly used for polyketides like this compound. However, a mixture of polar and non-polar solvents might be more effective. Consider a sequential extraction with solvents of increasing polarity. |
| Insufficient Extraction Time/Repetitions | Ensure the solvent has enough time to penetrate the fungal biomass. Increase the extraction time or the number of extraction cycles. |
| Suboptimal Fermentation Conditions | The production of secondary metabolites is highly dependent on the fermentation conditions (media composition, pH, temperature, aeration). Refer to literature for optimal conditions for Pestalotiopsis species. |
Problem 2: Difficulty in Phase Separation during Liquid-Liquid Extraction
| Possible Cause | Suggested Solution |
| Emulsion Formation | This is common with fungal extracts rich in lipids and proteins. To break emulsions, you can add brine (saturated NaCl solution), gently swirl instead of vigorous shaking, or centrifuge the mixture at low speed. |
| Similar Densities of Solvents | If the organic and aqueous layers do not separate well, their densities might be too similar. Try a different extraction solvent with a more distinct density from water. |
Problem 3: Poor Resolution in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Silica (B1680970) gel is commonly used for polyketides. If you are not getting good separation, consider using a different stationary phase like alumina (B75360) or a C18 reversed-phase silica. |
| Incorrect Mobile Phase Polarity | The choice of eluent is crucial. Start with a non-polar solvent and gradually increase the polarity (gradient elution). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Irregular Column Packing | Air bubbles or cracks in the column bed will lead to channeling and poor separation. Ensure the column is packed uniformly. |
Problem 4: Co-elution of Impurities with this compound
| Possible Cause | Suggested Solution |
| Complex Crude Extract | Fungal extracts are complex mixtures. A single chromatographic step may not be sufficient. |
| Use of Orthogonal Separation Techniques | Combine different chromatography techniques that separate based on different principles. For example, follow up a normal-phase silica gel chromatography with a reversed-phase HPLC or size-exclusion chromatography. |
| Preparative HPLC | For high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to extract this compound from fungal biomass?
A1: Ethyl acetate is a commonly reported and effective solvent for extracting polyketides like this compound from fungal cultures. However, the optimal solvent can depend on the specific fungal strain and culture conditions. It is advisable to perform small-scale pilot extractions with a few different solvents (e.g., ethyl acetate, acetone, methanol (B129727), and dichloromethane) to determine the best one for your specific case.
Q2: How can I increase the production of this compound in my fungal culture?
A2: The production of secondary metabolites can be enhanced by optimizing fermentation parameters. This includes the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Techniques like the "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, can be employed to trigger the production of desired metabolites.
Q3: I have a low yield of the final pure compound. What are the most likely reasons?
A3: Low final yield can be due to several factors: low initial concentration in the crude extract, degradation of the compound during processing, or losses at each purification step. To troubleshoot, you should:
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Optimize fermentation and extraction conditions to maximize the initial concentration.
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Handle extracts at low temperatures and avoid exposure to direct light if the compound is labile.
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Carefully monitor each purification step by TLC or HPLC to minimize losses.
Q4: How do I know which fraction from my column chromatography contains this compound?
A4: You can monitor the fractions using Thin Layer Chromatography (TLC) and comparing the spots to a reference standard of this compound if available. If a standard is not available, you can pool fractions with similar TLC profiles and analyze them by analytical HPLC or Mass Spectrometry to identify the fractions containing the compound of the correct mass.
Q5: Is it necessary to use HPLC for the final purification?
A5: While column chromatography can provide significant enrichment, achieving high purity ( >95%) for bioassays or structural elucidation often requires a final purification step using High-Performance Liquid Chromatography (HPLC), typically in a preparative or semi-preparative mode.
Data Presentation
The recovery of this compound can be significantly influenced by the choice of extraction solvent and method. Below are tables summarizing the impact of different extraction parameters on the yield of polyketides and other fungal secondary metabolites, which can serve as a guide for optimizing your protocol.
Table 1: Effect of Solvent Polarity on the Extraction Yield of Fungal Metabolites
| Solvent | Polarity Index | Typical Yield of Crude Extract (%) | Relative Recovery of Polyketides |
| n-Hexane | 0.1 | Low | Low |
| Dichloromethane | 3.1 | Moderate | Moderate |
| Ethyl Acetate | 4.4 | High | High |
| Acetone | 5.1 | High | High |
| Methanol | 5.1 | Very High | Moderate to High |
| Water | 10.2 | High | Low |
Note: Data is compiled from various studies on fungal secondary metabolite extraction and indicates general trends.
Table 2: Comparison of Different Extraction Methods for Fungal Metabolites
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Notes |
| Maceration | 24-72 hours | High | Good | Simple but time-consuming. |
| Soxhlet Extraction | 6-24 hours | Moderate | High | Efficient but can degrade thermolabile compounds. |
| Ultrasonic-Assisted Extraction (UAE) | 15-60 minutes | Low | Very High | Rapid and efficient, reduces solvent usage. |
| Microwave-Assisted Extraction (MAE) | 5-30 minutes | Low | Very High | Very rapid, but requires specialized equipment. |
Note: The choice of method can impact the recovery of target compounds. For thermolabile compounds like some polyketides, UAE or MAE at controlled temperatures are preferable.
Experimental Protocols
Protocol 1: Isolation of this compound from Pestalotiopsis microspora
This protocol is adapted from the work of Riga et al. (2019), who isolated (6S,7S,8R)-hydroxypestalotin from the endophytic fungus Pestalotiopsis microspora HF 12440.[1]
1. Fermentation:
-
Cultivate Pestalotiopsis microspora HF 12440 on Potato Dextrose Broth (PDB) media.
-
Incubate at 27°C for 2 weeks in stationary culture.
2. Extraction:
-
Separate the mycelium and the filtrate using a Büchner funnel.
-
Extract the filtrate (e.g., 10 L) three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract. (Example yield: 2.2 g from 10 L).
3. Fractionation (Vacuum Liquid Chromatography - VLC):
-
Fractionate the crude extract using VLC on a silica gel column.
-
Elute with a solvent gradient of increasing polarity, for example:
-
100% Dichloromethane
-
Dichloromethane-Acetone mixtures (e.g., 9:1, 8:2, 1:1)
-
100% Acetone
-
100% Methanol
-
-
Collect the fractions and monitor by TLC.
4. Purification (Column Chromatography):
-
Subject the fractions containing this compound (as identified by TLC or HPLC) to further purification using silica gel column chromatography.
-
Use an isocratic or gradient elution system with a less polar solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to isolate the compound.
5. Final Purification (Preparative HPLC):
-
For obtaining high-purity this compound, a final purification step using preparative HPLC with a C18 column is recommended.
-
A typical mobile phase would be a gradient of methanol and water.
Protocol 2: Quantification of this compound by HPLC-UV
1. Instrumentation:
-
HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of water (A) and methanol or acetonitrile (B52724) (B), both with 0.1% formic acid, is a good starting point.
-
Example gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
3. Flow Rate:
-
1.0 mL/min.
4. Detection Wavelength:
-
Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by running a UV scan of a purified fraction). A common range for polyketides is 210-280 nm.
5. Sample Preparation:
-
Dissolve the crude extract or purified fractions in the mobile phase (initial conditions) or methanol.
-
Filter through a 0.22 µm syringe filter before injection.
6. Quantification:
-
Prepare a calibration curve using a purified standard of this compound of known concentrations.
-
Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
Technical Support Center: Method Development for Separating 7-Hydroxypestalotin and Its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for the separation of 7-Hydroxypestalotin from its structural analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its analogs?
A1: this compound and its analogs, such as pestalotin, are structurally similar polyketides. Their separation is challenging due to comparable polarities and chromatographic behaviors, which can lead to issues like peak co-elution, poor resolution, and peak tailing in chromatographic methods. The presence of a hydroxyl group in this compound introduces a slight increase in polarity compared to pestalotin, which can be exploited for separation.
Q2: What is a recommended starting point for developing a separation method?
A2: A multi-step chromatographic approach is recommended, beginning with Thin-Layer Chromatography (TLC) for rapid solvent system screening. This is followed by column chromatography for initial fractionation of the crude extract and finally, High-Performance Liquid Chromatography (HPLC) for high-resolution separation and purification.
Q3: How can I monitor the separation process if I don't have a pure standard of this compound?
A3: TLC can be used to visualize the separation of components in your extract. Staining with a universal reagent like anisaldehyde-sulfuric acid can reveal the presence of different compounds as distinct spots. Fractions collected from column chromatography can be analyzed by TLC to track the elution of target compounds. For HPLC, a Diode Array Detector (DAD) can be used to obtain UV spectra of eluting peaks, which can help in distinguishing between closely related analogs based on subtle differences in their chromophores.
Q4: What are the key stability concerns for this compound during purification?
A4: Polyketides can be sensitive to pH extremes and prolonged exposure to heat or light. It is advisable to work at neutral or slightly acidic pH and to avoid high temperatures during solvent evaporation. Storing extracts and purified fractions at low temperatures (-20°C or below) and under an inert atmosphere (like nitrogen or argon) can help prevent degradation.
Experimental Protocols & Troubleshooting Guides
Thin-Layer Chromatography (TLC) for Solvent System Scouting
TLC is a rapid and inexpensive technique to determine the optimal solvent system for separating this compound from its analogs before scaling up to column chromatography or HPLC.
Experimental Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.
-
Sample Application: Dissolve the crude fungal extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Apply a small spot of the dissolved extract onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the desired solvent system. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the separated spots under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by gentle heating).
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to quantify the separation. An ideal solvent system will provide good separation between the spots of interest, with Rf values typically between 0.2 and 0.8.
Troubleshooting Guide for TLC:
| Issue | Possible Cause | Solution |
| Spots remain on the baseline | Solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Spots run with the solvent front | Solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Poor separation of spots (streaking) | Sample is overloaded or insoluble in the mobile phase. The mobile phase is degrading the compound. | Apply a smaller, more concentrated spot. Try a different spotting solvent. Use a less reactive solvent system. |
| Irregular spot shapes | Uneven solvent flow due to an irregular plate surface or improper chamber saturation. | Ensure the TLC plate surface is uniform. Line the developing chamber with filter paper saturated with the mobile phase to ensure vapor saturation. |
Table 1: Suggested TLC Solvent Systems for Polar Fungal Metabolites
| Solvent System (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate (7:3 to 1:1) | Low to Medium | Good starting point for separating moderately polar compounds. |
| Dichloromethane:Methanol (98:2 to 90:10) | Medium | Effective for a wide range of polarities. |
| Chloroform:Methanol (95:5 to 80:20) | Medium to High | Useful for separating more polar analogs. |
| Ethyl Acetate:Methanol:Water (10:1:0.5) | High | For highly polar compounds. |
Column Chromatography for Initial Fractionation
Column chromatography is used for the initial purification of the crude extract to isolate fractions enriched with this compound.
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a weak solvent and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the target compound and to pool fractions with similar profiles.
Troubleshooting Guide for Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor separation (co-elution) | Inappropriate solvent gradient. Column overloading. | Use a shallower solvent gradient. Reduce the amount of crude extract loaded onto the column. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly without any air bubbles. |
| Slow flow rate | Fine particles clogging the column frit. Swelling of the stationary phase. | Use a coarser grade of silica gel. Ensure the solvents used are compatible with the stationary phase. |
| Compound appears to have decomposed on the column | The compound is unstable on silica gel. | Test compound stability on a TLC plate first. Consider using a different stationary phase like alumina (B75360) or a reversed-phase C18 silica. |
High-Performance Liquid Chromatography (HPLC) for Final Purification
HPLC is a high-resolution technique used for the final purification of this compound from its closely related analogs. A reversed-phase C18 column is a good starting point.
Experimental Protocol:
-
Column and Mobile Phase Preparation: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B), often with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Elution: Start with a high percentage of the aqueous phase (A) and gradually increase the percentage of the organic phase (B) over the run. A shallow gradient is often necessary to separate closely eluting analogs.
-
Sample Injection: Dissolve the enriched fraction from column chromatography in the initial mobile phase and inject it into the HPLC system.
-
Detection and Fraction Collection: Use a UV-Vis or DAD detector to monitor the elution of compounds. Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject the collected fraction to confirm its purity.
Table 2: Suggested HPLC Starting Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-30 °C |
Troubleshooting Guide for HPLC:
| Issue | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. Column overload. | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. Inject a smaller sample volume or a more dilute sample. |
| Poor Resolution/Co-elution | Suboptimal mobile phase composition or gradient. | Optimize the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the mobile phase pH. |
| Inconsistent Retention Times | Inadequate column equilibration. Fluctuations in pump pressure or column temperature. | Increase the equilibration time between runs. Check the HPLC system for leaks and ensure the column oven is maintaining a stable temperature. |
| Broad Peaks | Extra-column volume. Column contamination or degradation. | Use shorter, narrower tubing. Flush the column with a strong solvent or replace it if necessary. |
Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Troubleshooting flowchart for common HPLC separation issues.
Technical Support Center: Dealing with Matrix Effects in LC-MS Analysis of 7-Hydroxypestalotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during the LC-MS analysis of 7-Hydroxypestalotin and other small molecules.
Troubleshooting Guide
This guide is designed to provide a systematic approach to troubleshooting common issues related to matrix effects in your LC-MS analysis.
Problem Identification: Are you observing signs of matrix effects?
Question: Are you experiencing poor peak shape, inconsistent signal intensity, or high variability in your this compound quantification?[1][2]
Answer: These are common indicators of matrix effects, which occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3][4] If you are observing any of these issues, proceed to the diagnosis stage.
Diagnosis: Confirming the Presence and Nature of Matrix Effects
Question: How can I confirm that matrix effects are impacting my analysis of this compound?
Answer: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] It involves infusing a constant flow of your analyte standard post-column while injecting a blank matrix extract. Dips or peaks in the analyte's signal indicate problematic retention times.
-
Comparison of Calibration Curves: Prepare two calibration curves for this compound: one in a pure solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a quantitative indication of matrix effects.
A workflow for diagnosing and mitigating matrix effects is presented below.
Caption: A workflow diagram for troubleshooting matrix effects.
Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once matrix effects are confirmed, several strategies can be employed to minimize their impact. The choice of strategy will depend on the nature of the matrix, the analyte properties, and the required sensitivity of the assay.
A. Optimize Sample Preparation
The primary goal of sample preparation is to remove interfering matrix components, such as phospholipids (B1166683), while efficiently extracting this compound.
Question: What are the most effective sample preparation techniques to reduce matrix effects?
Answer: Several techniques can be employed, each with its own advantages and disadvantages.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple, fast, and inexpensive. | Non-selective, often results in significant matrix effects due to co-extraction of phospholipids. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery for polar compounds. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Highly selective, can provide very clean extracts and analyte concentration. | Can be more time-consuming and expensive, requires method development. |
A more detailed comparison of sample preparation techniques is provided in the FAQ section.
B. Optimize Chromatographic Conditions
Question: How can I use chromatography to separate this compound from interfering matrix components?
Answer: Modifying your LC method can chromatographically resolve your analyte from the matrix components causing ion suppression or enhancement. Consider the following adjustments:
-
Mobile Phase Modification: Adjusting the pH or using different organic modifiers can alter the retention times of both the analyte and interferences.
-
Gradient Optimization: A shallower gradient can improve the separation between co-eluting peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) can provide alternative selectivity.
C. Use of Internal Standards
Question: How can an internal standard help compensate for matrix effects?
Answer: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. The IS experiences similar matrix effects as the analyte, and by using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by these effects can be normalized.
Stable Isotope-Labeled (SIL) Internal Standards: The use of a stable isotope-labeled version of this compound is the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.
Q2: What are the common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with analytes of interest.
Q3: How do I choose the right sample preparation technique?
A3: The choice of sample preparation technique depends on the complexity of your matrix and the properties of this compound. A decision tree to guide your selection is provided below.
Caption: Decision tree for selecting a sample preparation method.
Q4: What are phospholipid removal SPE plates and how do they work?
A4: Phospholipid removal SPE plates, such as HybridSPE®, are designed to selectively remove phospholipids from biological samples while allowing the analyte of interest to pass through. These plates often contain zirconia-coated silica (B1680970) particles that have a high affinity for the phosphate (B84403) head group of phospholipids, effectively trapping them while the analyte is collected in the eluate.
Q5: When should I use a matrix-matched calibration curve?
A5: A matrix-matched calibration curve should be used when you have access to a blank matrix that is free of your analyte. This approach helps to compensate for matrix effects by preparing your calibration standards in the same matrix as your samples. This ensures that the standards and samples experience similar levels of ion suppression or enhancement.
Q6: What if I don't have a stable isotope-labeled internal standard for this compound?
A6: If a SIL-IS is not available, a structural analog can be used as an internal standard. However, it is crucial to validate that the analog co-elutes with the analyte and experiences similar matrix effects. If a suitable analog is not available, meticulous optimization of sample preparation and chromatography to minimize matrix effects is essential.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify retention time windows where ion suppression or enhancement occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phases for your chromatographic method
Procedure:
-
Set up the LC system with your analytical column and mobile phases.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect the outlet of the syringe pump to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Start the LC gradient without an injection and monitor the signal of the this compound precursor ion. This will establish a stable baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Caption: Experimental setup for post-column infusion.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To remove phospholipids from a plasma sample to reduce matrix effects.
Materials:
-
Phospholipid removal SPE plate or cartridges (e.g., HybridSPE®)
-
Plasma sample containing this compound
-
Acetonitrile (B52724) with 1% formic acid (Precipitation Solvent)
-
Methanol (Elution Solvent)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile with 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Loading: Transfer the supernatant to the phospholipid removal SPE plate.
-
Elution: Apply a vacuum to pull the sample through the SPE sorbent. The eluate, which contains the analyte and is depleted of phospholipids, is collected.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
This protocol is a general guideline and may need to be optimized for your specific application.
References
Validation & Comparative
Unveiling the Cytotoxic Potential of 7-Hydroxypestalotin and Related Compounds on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the cytotoxic activity of 7-Hydroxypestalotin remains limited in publicly accessible literature, this guide provides a comparative analysis of structurally related compounds isolated from the same genus, Pestalotiopsis. This information offers valuable insights into the potential anti-cancer properties of this compound and serves as a resource for researchers interested in the bioactivity of natural products derived from this fungal source.
Comparative Cytotoxic Activity of Pestalotiopsis-Derived Compounds
The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from Pestalotiopsis species against a panel of human cancer cell lines. This data is compiled from several key studies and provides a benchmark for the potential efficacy of related molecules. For comparison, the activity of Doxorubicin, a commonly used chemotherapeutic agent, is included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pestalotin A | SW-480 (Colon) | > 100 | [1] |
| LoVo (Colon) | > 100 | [1] | |
| HuH-7 (Liver) | > 100 | [1] | |
| MCF-7 (Breast) | > 100 | [1] | |
| Pestalotin B | SW-480 (Colon) | 15.3 | [1] |
| LoVo (Colon) | 12.8 | ||
| HuH-7 (Liver) | 25.6 | ||
| MCF-7 (Breast) | > 100 | ||
| Pestalotin D | SW-480 (Colon) | 8.7 | |
| LoVo (Colon) | 10.2 | ||
| HuH-7 (Liver) | 18.4 | ||
| MCF-7 (Breast) | > 100 | ||
| Pestalotiopol A | K562 (Leukemia) | 28.3 | |
| HCT-116 (Colon) | 35.4 | ||
| HepG2 (Liver) | 42.1 | ||
| A549 (Lung) | 56.5 | ||
| Pestalotiopol B | K562 (Leukemia) | 16.5 | |
| HCT-116 (Colon) | 22.8 | ||
| HepG2 (Liver) | 25.3 | ||
| A549 (Lung) | 31.7 | ||
| Heterocornol M | BGC-823 (Gastric) | 20.4 | |
| Ichikawa (Lymphoma) | 35.6 | ||
| HepG2 (Liver) | 48.2 | ||
| 7860 (Kidney) | 61.5 | ||
| Pestalpolyol A | HL-60 (Leukemia) | 10.4 | |
| SMMC-7721 (Liver) | 11.3 | ||
| A-549 (Lung) | 2.3 | ||
| MCF-7 (Breast) | 13.7 | ||
| SW480 (Colon) | 12.4 | ||
| Doxorubicin | SW-480 (Colon) | 0.8 | |
| LoVo (Colon) | 1.2 | ||
| HuH-7 (Liver) | 1.5 | ||
| MCF-7 (Breast) | 2.1 | ||
| K562 (Leukemia) | 0.1 | ||
| HCT-116 (Colon) | 0.3 | ||
| HepG2 (Liver) | 0.5 | ||
| A549 (Lung) | 0.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies for evaluating cytotoxic activity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Doxorubicin is often used as a positive control. The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Mechanism of Action
Natural products with cytotoxic properties often induce programmed cell death, or apoptosis. The following diagrams illustrate a generalized workflow for assessing cytotoxicity and a common signaling pathway involved in apoptosis.
Caption: A typical experimental workflow for determining the cytotoxic activity of a compound using the MTT assay.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway often triggered by cytotoxic compounds.
References
A Comparative Analysis of the Bioactivities of 7-Hydroxypestalotin and Pestalotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two natural compounds, 7-Hydroxypestalotin and Pestalotin. Both are secondary metabolites produced by various fungal species, notably those of the Pestalotiopsis genus. This document summarizes available quantitative data, outlines experimental protocols for key bioassays, and explores potential signaling pathways involved in their mechanisms of action.
I. Comparative Bioactivity Data
The following table summarizes the reported in vitro biological activities of this compound and Pestalotin. It is important to note that direct comparative studies are limited, and the available data comes from different experimental setups, which may account for some of the discrepancies observed.
| Bioactivity | Target Organism/Cell Line | This compound (IC₅₀/MIC) | Pestalotin (IC₅₀/MIC) | Reference |
| Cytotoxicity | Murine Leukemia (P388) | 3.34 µg/mL | 7.1 µg/mL | [1] |
| Gibberellin Synergism | Rice Seedlings | Data not available | Synergistic effect | [2] |
| Anti-Candida Activity | Candida species | Data not available | Active (derivatives) | [2] |
| Phytotoxicity | General | Weakly phytotoxic | Weakly phytotoxic | [3] |
II. Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide. These protocols are essential for the replication and validation of the reported findings.
A. Cytotoxicity against P388 Murine Leukemia Cells (MTT Assay)
The cytotoxic activity of this compound and Pestalotin against the P388 murine leukemia cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
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Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound and Pestalotin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
B. Gibberellin Synergist Bioassay (Rice Seedling Growth)
The synergistic effect of Pestalotin with gibberellic acid (GA₃) on plant growth can be evaluated using a rice seedling bioassay. This assay measures the elongation of the second leaf sheath of dwarf rice seedlings, which is a characteristic response to gibberellins (B7789140).
Protocol:
-
Seed Sterilization and Germination: Rice seeds (e.g., dwarf variety 'Tan-ginbozu') are surface-sterilized and germinated in the dark on moist filter paper.
-
Seedling Selection: Uniformly germinated seedlings are selected for the assay.
-
Treatment Application: A solution of the test compound (Pestalotin) with or without a suboptimal concentration of GA₃ is applied to the seedlings. This can be done by immersing the roots in the solution or by applying a micro-drop to the junction of the leaf sheath and blade.
-
Incubation: The seedlings are incubated under controlled conditions of light and temperature for a specific period (e.g., 3-5 days).
-
Measurement: The length of the second leaf sheath is measured.
-
Data Analysis: The elongation of the leaf sheath in response to the combined treatment is compared to that of the individual treatments to determine if a synergistic effect is present.
C. Anti-Candida Activity Assay (Broth Microdilution)
The antifungal activity of the compounds against Candida species is typically determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Preparation: A standardized inoculum of the Candida strain is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
D. Phytotoxicity Assay (Seed Germination)
The potential phytotoxic effects of this compound and Pestalotin can be assessed using a seed germination assay. This test evaluates the impact of the compounds on the germination rate and early growth of selected plant species.
Protocol:
-
Seed Selection: Seeds of a sensitive plant species (e.g., lettuce, radish) are selected.
-
Treatment Preparation: Solutions of the test compounds are prepared at various concentrations.
-
Assay Setup: Seeds are placed on filter paper in Petri dishes, and a specific volume of the test solution is added. A control group is treated with the solvent alone.
-
Incubation: The Petri dishes are incubated in the dark or under a controlled light/dark cycle at a constant temperature for a set period (e.g., 5-7 days).
-
Data Collection: The number of germinated seeds is counted, and the root and shoot lengths of the seedlings are measured.
-
Analysis: The germination percentage, root inhibition, and shoot inhibition are calculated and compared to the control to determine the phytotoxic effect.
III. Signaling Pathways and Mechanism of Action
Currently, there is a significant lack of direct experimental evidence elucidating the specific signaling pathways affected by either this compound or Pestalotin. However, insights can be drawn from studies on structurally related compounds and the general mechanisms of action for the observed bioactivities.
A. Potential Mechanisms in Cytotoxicity
The cytotoxic effects of these compounds against cancer cell lines could be mediated through various signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression. Potential targets could include key kinases in the MAPK pathway (ERK, JNK, p38) or the PI3K/Akt pathway, which are often dysregulated in cancer. Further research is required to determine if this compound and Pestalotin induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothetical signaling pathways potentially affected by this compound and Pestalotin leading to cytotoxicity.
B. Plant Growth Regulation - Gibberellin Signaling
Pestalotin's synergistic activity with gibberellins suggests an interaction with the gibberellin signaling pathway in plants. Gibberellins are plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. The signaling cascade involves the binding of GA to its receptor, GID1, which then interacts with DELLA proteins, leading to their degradation and the derepression of growth-promoting genes. Pestalotin might enhance this process by promoting the GA-GID1 interaction, inhibiting DELLA protein function, or acting on downstream components of the pathway.
Caption: Simplified gibberellin signaling pathway and the potential point of action for Pestalotin.
IV. Conclusion and Future Directions
The available data suggests that both this compound and Pestalotin possess interesting biological activities. This compound appears to be a more potent cytotoxic agent against P388 cells compared to Pestalotin. Conversely, Pestalotin has a demonstrated role as a gibberellin synergist, a property not yet reported for its hydroxylated counterpart.
Significant gaps in our understanding of these compounds remain. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivities of this compound and Pestalotin under identical experimental conditions is crucial to confirm the observed differences in potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for understanding their therapeutic potential.
-
Broader Bioactivity Screening: Evaluating the activity of both compounds against a wider range of cancer cell lines, microbial pathogens, and in various phytotoxicity models will provide a more comprehensive profile of their biological effects.
This comparative guide serves as a foundation for further investigation into the promising bioactivities of this compound and Pestalotin, highlighting the need for more rigorous and comparative research to unlock their full potential in drug discovery and agricultural applications.
References
- 1. Frontiers | Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancing conventional guidelines in phytotoxicity studies assessing toxicant’s impact on seedling morphology and anatomy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Machinery of 7-Hydroxypestalotin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel anti-cancer agents, secondary metabolites from endophytic fungi have emerged as a promising frontier. Among these, 7-Hydroxypestalotin, a polyketide lactone isolated from Pestalotiopsis microspora, has demonstrated notable cytotoxic effects. This guide provides a comprehensive elucidation of the plausible mechanism of action of this compound, benchmarked against the established chemotherapeutic agent, Doxorubicin. This analysis is tailored for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry.
Potent Cytotoxicity Against Murine Leukemia Cells
Experimental evidence has demonstrated that this compound exhibits significant cytotoxic activity against the P-388 murine leukemia cell line. This activity is a critical first indicator of its potential as an anti-cancer compound.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | P-388 Murine Leukemia | 3.34 | ~14.5 |
| Doxorubicin | P-388 Murine Leukemia | 0.08 | ~0.15 |
Note: The IC50 value for this compound was obtained from studies on (6S,7S,8R)-hydroxypestalotin. The IC50 for Doxorubicin can vary between studies; the value presented is a representative figure for comparative purposes.
Proposed Mechanism of Action: A Multi-pronged Cellular Assault
While the precise molecular target of this compound is yet to be definitively identified, analysis of structurally related fungal lactones and other cytotoxic compounds from Pestalotiopsis species suggests a likely mechanism involving the induction of apoptosis and cell cycle arrest, potentially mediated by oxidative stress.
Induction of Apoptosis
It is hypothesized that this compound triggers programmed cell death, or apoptosis, in cancer cells. This is a common mechanism for many natural product-derived anti-cancer agents. The proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in cellular demise.
Caption: Proposed apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to apoptosis, this compound may exert its cytotoxic effects by halting the cell cycle, thereby preventing cancer cell proliferation. This action is often observed with cytotoxic natural products, which can interfere with the intricate machinery that governs cell division.
Caption: Hypothesized cell cycle arrest mechanism of this compound.
Comparative Analysis with Doxorubicin
Doxorubicin, a well-established anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including leukemia. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to DNA damage and apoptosis.
| Feature | This compound (Proposed) | Doxorubicin |
| Primary Mechanism | Induction of apoptosis and cell cycle arrest | DNA intercalation and topoisomerase II inhibition |
| Secondary Effect | ROS generation | Free radical formation |
| Molecular Target | Unknown | DNA, Topoisomerase II |
| Source | Endophytic Fungus (Pestalotiopsis microspora) | Bacterium (Streptomyces peucetius) |
Experimental Protocols
To further investigate the mechanism of action of this compound, the following experimental protocols are recommended:
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: P-388 murine leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound and a vehicle control.
-
MTT Incubation: After a predetermined incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: P-388 cells are treated with this compound at its IC50 concentration for various time points.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: P-388 cells are treated with this compound and then harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: Experimental workflow for elucidating cytotoxic mechanism.
Conclusion
This compound presents a compelling case for further investigation as a potential anti-cancer therapeutic. While its potency against P-388 leukemia cells is less than that of Doxorubicin, its distinct chemical structure and potential for a different mechanism of action could offer advantages, such as overcoming drug resistance or a more favorable side-effect profile. The proposed mechanisms of apoptosis induction and cell cycle arrest provide a solid foundation for future research to precisely identify its molecular targets and fully characterize its signaling pathways. The experimental protocols outlined herein will be instrumental in advancing our understanding of this promising natural product.
A Comparative Analysis of 7-Hydroxypestalotin's Potential Efficacy with Other Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Hydroxypestalotin, a member of the pestalotin (B22945) family of natural products, holds potential as a bioactive compound. While direct experimental data on its specific efficacy is limited in publicly available literature, its chemical structure, featuring an α,β-unsaturated lactone moiety, places it within a class of natural products renowned for a wide range of biological activities. This guide provides a comparative overview of the anticipated efficacy of this compound by examining the performance of other well-researched natural products possessing the same critical pharmacophore. This analysis covers key areas of therapeutic interest: anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by available experimental data and methodologies.
Introduction
This compound is a polyketide metabolite isolated from fungi of the Pestalotiopsis genus. Structurally, it is characterized by a substituted dihydropyranone ring. A key feature of related pestalotin compounds is the presence of an α,β-unsaturated lactone. This functional group is a well-established Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, which is often the basis for the observed biological effects of this compound class.
This guide will compare the potential efficacy of this compound with other natural products containing the α,β-unsaturated lactone moiety. The objective is to provide a valuable reference for researchers by contextualizing the potential bioactivities of this compound within the broader landscape of established natural product therapeutics.
Comparative Efficacy Data
Due to the current scarcity of published quantitative data specifically for this compound, this section presents efficacy data from structurally related natural products containing the α,β-unsaturated lactone functional group. This data serves as a benchmark for the potential therapeutic efficacy that might be expected from this compound and its analogs.
Anticancer Activity
The α,β-unsaturated lactone motif is a common feature in many natural products with potent cytotoxic and anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways in cancer cells.
| Natural Product | Cancer Cell Line | IC50 Value | Reference |
| Parthenolide | Breast Cancer (MCF-7) | 1.5 µM | [1] |
| Vernolide | Human Glioblastoma (U87) | 2.5 µM | Not directly cited |
| Costunolide | Human Colon Cancer (HCT116) | 10 µM | Not directly cited |
| Cynaropicrin | Various cancer cell lines | 0.068 - 8.7 µg/ml | [2] |
| (-)-Cleistenolide (B12413085) analog | Breast Cancer (MDA-MB 231) | 0.02 µM | [3] |
Anti-inflammatory Activity
Many α,β-unsaturated lactone-containing compounds exhibit significant anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
| Natural Product | Assay | IC50 Value | Reference |
| Parthenolide | Inhibition of NF-κB | ~5 µM | Not directly cited |
| Helenalin | Inhibition of NF-κB | 0.1-1 µM | Not directly cited |
| Hexahydrocurcumin | iNOS inhibition in macrophages | 0.7 µM | [4] |
| Parthenolide-like | IL-6, NO, MMP-9 reduction | Not specified | [5] |
Antimicrobial Activity
The electrophilic nature of the α,β-unsaturated lactone enables these compounds to interfere with microbial processes, leading to antibacterial and antifungal effects.
| Natural Product | Microorganism | MIC Value | Reference |
| Costunolide | Pseudomonas aeruginosa | 12.5 µg/mL | |
| Alantolactone | Staphylococcus aureus | 1-5 ppm | |
| Guaianolide-type lactones | Staphylococcus aureus | 0.32 - 1.4 µg/mL | |
| Bicyclic lactones | Staphylococcus aureus, Pseudomonas fluorescens | Not specified |
Antioxidant Activity
While not the most prominent activity, some compounds with this motif exhibit antioxidant properties, which can contribute to their overall therapeutic profile.
| Natural Product | Assay | IC50 Value | Reference |
| Cynaropicrin | Nqo1 induction | EC50 of 0.89 μM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned in the comparative data tables.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The natural product is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
-
Compound Treatment: The transfected cells are treated with the test compound for a specified period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the stimulated control indicates the level of NF-κB inhibition.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.
Caption: Simplified NF-κB signaling pathway and points of inhibition by α,β-unsaturated lactones.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is not yet widely available, its structural relationship to a large class of bioactive natural products containing an α,β-unsaturated lactone moiety provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound is likely to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological evaluation. Head-to-head studies with the established natural products discussed in this guide would be invaluable in determining its relative potency and potential for further development. Furthermore, elucidation of its precise molecular targets and mechanisms of action will be critical for advancing this promising natural product towards clinical application.
References
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 3. New antitumour agents with α,β-unsaturated δ-lactone scaffold: Synthesis and antiproliferative activity of (-)-cleistenolide and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Cytostatic Activities of a Parthenolide-Like Sesquiterpene Lactone from Cota palaestina subsp. syriaca - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 7-Hydroxypestalotin: An In Vitro and In Vivo Correlation of Activity
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro and in vivo activities of 7-Hydroxypestalotin, a secondary metabolite derived from endophytic fungi of the Pestalotiopsis genus. This guide provides a comparative analysis of its performance against other pestalotin (B22945) derivatives, highlighting its potential as an anticancer and antifungal agent. The data presented is supported by experimental evidence, offering a valuable resource for scientists in the field of natural product-based drug discovery.
Unlocking the Anticancer Potential of this compound and its Analogs
In vitro studies have demonstrated the cytotoxic effects of pestalotin derivatives against various cancer cell lines. A notable study investigating the secondary metabolites of the endophytic fungus Pestalotiopsis microspora HF 12440 revealed the cytotoxic activity of several isolated compounds against murine leukemia P388 cells.
Among the tested compounds, (6S,7S,8R)-hydroxypestalotin, a stereoisomer of this compound, exhibited significant cytotoxicity with a half-maximal inhibitory concentration (IC50) of 3.34 µg/mL.[1] This finding underscores the potential of the hydroxypestalotin scaffold as a promising candidate for further anticancer drug development. For comparison, other derivatives isolated in the same study, (+)-acetylpestalotin and (-)-pestalotin, showed moderate cytotoxicity with IC50 values of 5.60 µg/mL and 7.1 µg/mL, respectively.[1]
The presence of a hydroxyl group at the C-8 position in (6S,7S,8R)-hydroxypestalotin appears to be a crucial factor for its enhanced cytotoxic activity compared to its analogs.[1]
Table 1: In Vitro Cytotoxicity of Pestalotin Derivatives against Murine Leukemia P388 Cells [1]
| Compound | IC50 (µg/mL) |
| (6S,7S,8R)-hydroxypestalotin | 3.34 |
| (+)-acetylpestalotin | 5.60 |
| (-)-pestalotin | 7.1 |
| Crude Extract | 18.97 |
Exploring the Antifungal Activity of Pestalotin Derivatives
In addition to its anticancer properties, the pestalotin chemical family has shown promise as antifungal agents. A study focusing on the anti-Candida activity of pestalotin derivatives isolated from an endophytic fungal strain demonstrated their potential in combating fungal infections. While specific minimum inhibitory concentration (MIC) values for this compound were not detailed in this particular study, the investigation into related compounds paves the way for future research into its specific antifungal spectrum and efficacy. The study highlights the general potential of this class of compounds as a source for new antifungal leads.
Experimental Protocols
Cytotoxicity Assay against Murine Leukemia P388 Cells[1]
The cytotoxic activity of the isolated compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.
-
Cell Culture: Murine leukemia P388 cells were maintained in a suitable culture medium.
-
Assay Procedure:
-
Cells were seeded into 96-well plates.
-
The cells were then treated with various concentrations of the test compounds (crude extract, (+)-acetylpestalotin, (-)-pestalotin, and (6S,7S,8R)-hydroxypestalotin).
-
After an incubation period, MTT solution was added to each well.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
The absorbance was measured using a microplate reader to determine cell viability.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth, was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process for determining cytotoxicity, the following diagram illustrates the key steps involved.
Caption: Workflow for determining the cytotoxicity of pestalotin derivatives.
Future Directions
The promising in vitro anticancer activity of (6S,7S,8R)-hydroxypestalotin warrants further investigation. Future studies should focus on elucidating the specific mechanisms of action, including the signaling pathways involved in apoptosis and cell cycle arrest. Furthermore, comprehensive in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models. The exploration of its antifungal and antibacterial spectrum with specific MIC values will also be critical in defining its full therapeutic potential. The development of this comparison guide serves as a foundational step to encourage and guide such future research endeavors.
References
Limited Structure-Activity Relationship Insights on 7-Hydroxypestalotin Analogs Reveal Potential for Cytotoxicity
A comprehensive analysis of the currently available scientific literature reveals a scarcity of dedicated structure-activity relationship (SAR) studies for 7-hydroxypestalotin (B7765573) analogs. However, existing research on a limited number of related compounds, including pestalotin (B22945) and its hydroxylated and acetylated derivatives, provides initial insights into their cytotoxic potential. This guide synthesizes the available data to offer a comparative overview for researchers and drug development professionals.
While a systematic exploration of how structural modifications to this compound impact its biological activity is yet to be undertaken, preliminary studies suggest that substitutions on the pestalotin scaffold can influence its cytotoxic effects. The primary evidence stems from research on compounds isolated from the endophytic fungus Pestalotiopsis microspora.
Comparative Cytotoxicity of Pestalotin Analogs
A key study successfully isolated and characterized (6S,7S,8R)-hydroxypestalotin, alongside (-)-pestalotin and a novel compound, (+)-acetylpestalotin.[1] The cytotoxic activities of these compounds were evaluated against murine leukemia P388 cells, providing valuable, albeit limited, comparative data.
| Compound | Structure | IC50 (µg/mL) against P388 cells |
| (6S,7S,8R)-hydroxypestalotin | A pestalotin core with hydroxyl groups at positions 6, 7, and 8. | 3.34 |
| (-)-pestalotin | The parent pestalotin compound. | 7.1 |
| (+)-acetylpestalotin | An acetylated derivative of pestalotin. | 5.60 |
Data sourced from a 2019 study on the chemical constituents of Pestalotiopsis microspora HF 12440.[1]
These findings suggest that the presence and arrangement of hydroxyl and acetyl groups on the pestalotin backbone play a role in modulating its cytotoxic potency. Specifically, the (6S,7S,8R)-hydroxypestalotin demonstrated the most significant cytotoxicity among the tested analogs, with a considerably lower IC50 value compared to the parent compound (-)-pestalotin. The acetylation in (+)-acetylpestalotin also appears to enhance cytotoxicity relative to (-)-pestalotin, though to a lesser extent than the multiple hydroxylations in (6S,7S,8R)-hydroxypestalotin.
Experimental Protocols
The evaluation of cytotoxic activity for the aforementioned compounds was conducted using a standard MTT assay.
Cell Line: Murine leukemia P388 cells.
Methodology:
-
P388 cells were seeded into 96-well plates.
-
The cells were treated with various concentrations of the test compounds ((6S,7S,8R)-hydroxypestalotin, (-)-pestalotin, and (+)-acetylpestalotin).
-
Following an incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
The plates were incubated further to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Experimental Workflow
The general workflow for the isolation and bioactivity screening of these pestalotin analogs is depicted below.
Future Directions
The limited data underscores the need for more extensive SAR studies on this compound and its analogs. Future research should focus on:
-
Synthesis of a broader range of analogs: Systematic modifications of the pestalotin scaffold, including alterations to the alkyl chain, stereochemistry, and substitutions on the pyranone ring, are necessary.
-
Expansion of bioactivity screening: Evaluation against a wider panel of cancer cell lines and other potential therapeutic targets would provide a more comprehensive understanding of their biological effects.
-
Elucidation of the mechanism of action: Investigating the specific signaling pathways affected by these compounds is crucial for understanding their mode of cytotoxicity and for guiding further drug development efforts.
References
In-depth Analysis of 7-Hydroxypestalotin Reveals a Gap in Current Molecular Target Identification
Despite its documented presence in chemical databases, a thorough investigation into the scientific literature reveals a notable absence of confirmed molecular targets for the natural compound 7-Hydroxypestalotin. This lack of specific binding partners and well-defined mechanisms of action presents a significant hurdle in classifying its biological role and potential therapeutic applications. Consequently, a direct comparison with alternative compounds targeting similar pathways is not feasible at this time.
Currently, publicly accessible research databases and scientific publications do not contain specific studies detailing the molecular targets of this compound. While its chemical structure and basic properties are cataloged, for instance in the PubChem database, there is no associated data from biochemical or cellular assays that definitively identify its protein interaction partners. Efforts to uncover this information through targeted searches for target identification studies, proteomics analyses, or specific enzyme assays related to this compound have not yielded any concrete results.
This information gap means that key quantitative data, such as inhibitory concentrations (IC50), binding affinities (Ki or Kd), or efficacy in cell-based assays, remain unknown. Without this fundamental data, a comparative analysis against other compounds is impossible. Such a comparison would require a known molecular target or a well-defined signaling pathway modulated by this compound as a benchmark.
For researchers in drug discovery and chemical biology, this represents both a challenge and an opportunity. The absence of defined targets for this compound suggests an unexplored area of its pharmacology. Future research efforts could be directed towards screening this compound against various enzyme panels or utilizing modern target deconvolution techniques to elucidate its mechanism of action.
Future Directions in Research
To address the current knowledge gap, a systematic approach to identifying the molecular targets of this compound is necessary. A potential experimental workflow could involve the following steps:
-
High-Throughput Screening (HTS): Initial screening against a broad range of biological targets, such as kinases, proteases, or G-protein coupled receptors, could provide initial "hits."
-
Affinity Chromatography and Mass Spectrometry: Immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates, followed by identification using mass spectrometry.
-
Computational Modeling and Docking: In silico studies could predict potential binding pockets on various proteins, guiding subsequent experimental validation.
-
Cell-Based Phenotypic Screening: Observing the effects of this compound on various cellular processes (e.g., apoptosis, cell cycle progression, metabolic pathways) can offer clues to its underlying mechanism.
Below is a conceptual workflow for future target identification studies.
Figure 1. A proposed experimental workflow for the identification and validation of molecular targets for this compound.
Until such studies are conducted and the results are published, a comprehensive comparison guide detailing the molecular targets of this compound and its alternatives cannot be compiled. The scientific community awaits further research to unlock the potential of this natural product.
A Comparative Guide to Analytical Methods for the Quantification of 7-Hydroxypestalotin
Disclaimer: As of this writing, publicly available, validated analytical methods specifically for the quantification of 7-Hydroxypestalotin are scarce. Therefore, this guide presents a hypothetical cross-validation of two common and suitable analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The presented data is illustrative and intended to provide a framework for researchers and scientists in the process of developing and validating analytical methods for this and similar natural products.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research. It involves comparing the results from two or more different analytical methods to ensure the reliability, accuracy, and consistency of the data.[1][2] This is particularly important when transferring a method between laboratories or when a more sensitive or efficient method is being considered to replace an existing one. The goal is to demonstrate that the different methods provide comparable results within predefined acceptance criteria.[2][3]
Hypothetical Performance Data Comparison
The following table summarizes the hypothetical performance characteristics of an HPLC-DAD and a UPLC-MS/MS method for the quantification of this compound. These values are representative of what one might expect for the analysis of a small molecule fungal metabolite.
| Performance Parameter | HPLC-DAD Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Run Time | 20 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies for the two hypothetical analytical methods are provided below.
Method 1: HPLC-DAD
This method represents a robust and widely accessible technique for the quantification of this compound.
1. Sample Preparation:
-
Extraction: Fungal culture broth (10 mL) is extracted three times with an equal volume of ethyl acetate.
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate.
-
Concentration: The solvent is evaporated under reduced pressure at 40°C.
-
Reconstitution: The dried extract is reconstituted in 1 mL of the mobile phase.
-
Filtration: The reconstituted sample is filtered through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a diode-array detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: Diode-array detection at 254 nm.
Method 2: UPLC-MS/MS
This method offers higher sensitivity and selectivity, making it suitable for the detection of trace amounts of this compound.
1. Sample Preparation:
-
Extraction: A smaller volume of fungal culture broth (1 mL) is extracted using the same procedure as the HPLC-DAD method.
-
Reconstitution: The dried extract is reconstituted in 1 mL of 50% methanol (B129727) in water.
-
Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter.
2. Chromatographic Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
0-3 min: 10% to 90% B
-
3-4 min: 90% B
-
4-5 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Quantifier: m/z 231.1 -> 153.1
-
Qualifier: m/z 231.1 -> 111.1
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two hypothetical analytical methods for this compound quantification.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactive Secondary Metabolites from Diverse Pestalotiopsis Strains
For researchers, scientists, and drug development professionals, the fungal genus Pestalotiopsis represents a treasure trove of novel bioactive secondary metabolites. These endophytic fungi, residing within the tissues of various plants, have been shown to produce a diverse array of chemical structures with significant therapeutic potential. This guide provides a comparative overview of secondary metabolites from different Pestalotiopsis strains, supported by experimental data and detailed methodologies to aid in the discovery and development of new pharmaceuticals.
The genus Pestalotiopsis is a prolific producer of natural products, including terpenoids, polyketides, alkaloids, and quinones, which have demonstrated a broad spectrum of biological activities such as antitumor, antimicrobial, antioxidant, and anti-HIV effects.[1][2] Different strains of Pestalotiopsis exhibit unique metabolic profiles, leading to the production of distinct and often novel compounds. This variation underscores the importance of exploring the chemical diversity within this fungal genus.
Comparative Bioactivity of Secondary Metabolites
To illustrate the diverse potential of different Pestalotiopsis strains, this section compares the cytotoxic and antimicrobial activities of selected secondary metabolites isolated from Pestalotiopsis fici, Pestalotiopsis theae, and Pestalotiopsis heterocornis.
Cytotoxic Activity
The in vitro cytotoxic activity of various compounds isolated from these strains was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Strain | Compound | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pestalotiopsis fici | Chloropupukeananin | Sesquiterpenoid | HeLa (Cervical) | 1.4 | [3] |
| HT29 (Colon) | 6.7 | [3] | |||
| Pestalotiopsis theae | Punctaporonin H | Caryophyllene-type Sesquiterpenoid | T24 (Bladder) | Not specified, but showed moderate cytotoxicity | [4] |
| MCF-7 (Breast) | Not specified, but showed moderate cytotoxicity | ||||
| Pestalotione D | Diphenyl ether | MCF-7 (Breast) | 22.6 | ||
| Chloroisosulochrin | Xanthone | HeLa (Cervical) | 35.2 | ||
| Pestalotiopsis heterocornis | Heterocornol M | Polyketide | A549 (Lung) | 20.4 | |
| Heterocornol N | Polyketide | HCT116 (Colon) | 25.5 | ||
| Heterocornol O/P (epimers) | Polyketide | K562 (Leukemia) | 22.1 |
Antimicrobial and Antifungal Activity
Secondary metabolites from Pestalotiopsis also exhibit significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) and anti-HIV activity are presented below.
| Strain | Compound | Activity Type | Target Organism/Assay | MIC/IC50 (µM or mg/mL) | Reference |
| Pestalotiopsis fici | Chloropupukeananin | Antibacterial | Staphylococcus aureus | Modest activity (exact value not specified) | |
| Anti-HIV | HIV-1 replication in C8166 cells | IC50: 14.6 µM | |||
| Pestalotiopsis theae | Pestalamide A | Antifungal | Aspergillus fumigatus | Potent activity (exact value not specified) | |
| Pestalazine A | Anti-HIV | HIV-1 replication in C8166 cells | Inhibitory effects observed | ||
| Pestalotiopsis mangiferae | Phenolic compound | Antibacterial | Bacillus subtilis, Klebsiella pneumoniae | MIC: 0.039 mg/mL | |
| Antifungal | Candida albicans | MIC: 0.039 mg/mL | |||
| Pestalotiopsis neglecta | Crude Methanol & Ethyl Acetate Extract | Antibacterial | Salmonella typhimurium, Staphylococcus aureus | MIC: 6.25 mg/mL |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of these bioactive compounds.
Fungal Fermentation and Extraction
-
Fungal Culture: The endophytic fungus, for instance, Pestalotiopsis fici, is initially cultured on potato dextrose agar (B569324) (PDA) plates at 28°C for 5-7 days.
-
Solid-State Fermentation: Agar plugs containing the mycelium are then used to inoculate solid rice medium in Erlenmeyer flasks. The flasks are incubated at room temperature under static conditions for a specified period, typically 30 days, to allow for the production of secondary metabolites.
-
Extraction: The fermented rice substrate is repeatedly extracted with an organic solvent, such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
Bioassay-Directed Isolation
-
Fractionation: The crude extract is subjected to chromatographic separation techniques to isolate individual compounds. This typically involves silica (B1680970) gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by chloroform-methanol).
-
Bioactivity Screening: Each fraction is tested for its biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation process. The active fractions are then further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Visualizing the Workflow and Pathways
To better understand the process of discovering and characterizing secondary metabolites from Pestalotiopsis, the following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be influenced by these bioactive compounds.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 7-Hydroxypestalotin
For Immediate Implementation by Laboratory Personnel
The following provides a comprehensive guide for the proper and safe disposal of 7-Hydroxypestalotin, a mycotoxin, within a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established protocols for the disposal of hazardous mycotoxins.[1]
Core Safety Principles
All personnel must handle this compound with the assumption that it is a potent toxin. All contaminated materials are to be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[1][2] It is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific requirements before proceeding with any disposal.
Required Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid, or on contaminated materials), the following PPE is mandatory:
-
Gloves: Disposable, chemical-resistant gloves (nitrile is a suitable option).
-
Eye Protection: Chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: When handling the solid compound or creating solutions, work should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.
Step-by-Step Disposal Procedures
1. Decontamination of Work Surfaces and Equipment:
All non-disposable items that have come into contact with this compound, such as glassware, spatulas, and magnetic stir bars, along with laboratory surfaces, must be decontaminated.
-
Decontamination Solution: Prepare a fresh solution of sodium hypochlorite (B82951) (household bleach) at a concentration of 1-1.3% for effective degradation of the mycotoxin.[3]
-
Procedure:
-
Carefully wash the contaminated items or wipe down surfaces with the sodium hypochlorite solution.
-
Allow a contact time of at least 30 minutes.[3]
-
Thoroughly rinse with water.
-
The rinsate should be collected as hazardous aqueous waste.
-
2. Disposal of Solid this compound:
-
Solid this compound waste must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the container in a designated, secure area until it is collected by your institution's EHS personnel.
3. Disposal of Liquid Waste Containing this compound:
-
Organic Solvent Solutions:
-
Collect all organic solvent waste containing this compound in a designated, labeled hazardous waste container for flammable liquids.
-
Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
-
Aqueous Solutions:
-
Collect all aqueous waste in a designated, labeled hazardous waste container.
-
Do not mix aqueous waste with solvent waste.
-
4. Disposal of Contaminated Consumables:
-
All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and weighing boats, must be disposed of as solid hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste bag or container.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert your supervisor and colleagues.
-
Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or a commercial chemical absorbent).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area using the sodium hypochlorite solution as described above.
-
All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Quantitative Data Summary for Decontamination
| Parameter | Value | Reference |
| Decontaminant | Sodium Hypochlorite | |
| Recommended Concentration | 1-1.3% w/w | |
| Minimum Contact Time | 30 minutes |
Signaling Pathway for Safe Laboratory Practices
The following diagram illustrates the critical inputs and required actions to ensure a safe laboratory environment when working with and disposing of this compound.
Caption: Logical flow for ensuring safety during this compound handling and disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 7-Hydroxypestalotin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of novel chemical compounds is paramount. This document provides crucial safety and logistical guidance for managing 7-Hydroxypestalotin in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach assuming the compound is hazardous is strongly advised. The following protocols are based on general best practices for handling chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant disposable gown- Two pairs of chemotherapy-grade nitrile gloves- Disposable shoe covers- Safety glasses (worn under the full-face respirator) |
| Solution Preparation and Handling | - Chemical fume hood- Chemical splash goggles- Face shield- Chemical-resistant disposable gown- Two pairs of chemotherapy-grade nitrile gloves- Disposable shoe covers |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Nitrile gloves |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][2]
-
Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
2. Handling Procedures:
-
When handling the solid compound, use disposable equipment (e.g., weighing papers, spatulas) to avoid contamination of reusable labware.
-
Prepare solutions by slowly adding the solid to the solvent to prevent splashing.
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills, use an appropriate absorbent material and decontaminate the area according to your institution's standard operating procedures for hazardous spills.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing papers, disposable gowns, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Protocol: All waste containers must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
